1,4-Dibromooctafluorobutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F8/c5-3(11,12)1(7,8)2(9,10)4(6,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUGYJWSVESJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Br)(F)F)(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371601 | |
| Record name | 1,4-Dibromooctafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-48-8 | |
| Record name | 1,4-Dibromooctafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromooctafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,4-Dibromooctafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromooctafluorobutane (C4Br2F8) is a perfluorinated organic compound of significant interest in various fields, including materials science and as a potential building block in medicinal chemistry. The presence of a fully fluorinated carbon backbone and two terminal bromine atoms imparts unique chemical and physical properties to the molecule. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, reactivity, stability, and spectroscopic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.
Chemical and Physical Properties
This compound is a dense, non-polar liquid at room temperature. The high degree of fluorination significantly influences its physical properties, leading to a high molecular weight and density compared to its non-fluorinated analog. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C4Br2F8 | [1] |
| Molecular Weight | 359.84 g/mol | [1] |
| Appearance | Clear, colorless to almost colorless liquid | |
| Density | 2.098 g/cm³ | [2] |
| Boiling Point | 97 °C | [2] |
| Flash Point | 96-98°C | [2] |
| Solubility | Insoluble in water; Soluble in many organic solvents. | |
| CAS Number | 335-48-8 | [1] |
Table 1: Physical and Chemical Properties of this compound
Reactivity and Stability
The chemical behavior of this compound is dominated by the presence of the carbon-bromine bonds and the highly stable perfluorinated carbon chain.
Reactivity of the Carbon-Bromine Bond
The C-Br bonds in this compound are the primary sites of chemical reactivity. Similar to other halogenoalkanes, these bonds are susceptible to nucleophilic substitution reactions.[3][4][5] The carbon atoms attached to the bromine atoms are electrophilic due to the electron-withdrawing nature of both the bromine and the adjacent difluoromethylene groups.
Stability of the Perfluorinated Backbone
Perfluorinated carbon chains are known for their exceptional thermal and chemical stability.[6][7][8] The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the inertness of the perfluoroalkyl backbone. Studies on the thermal decomposition of various per- and polyfluoroalkyl substances (PFAS) indicate that perfluorinated alkanes are significantly more stable than their functionalized counterparts.[6][7] Decomposition of perfluoroalkyl carboxylic acids can begin at temperatures as low as 150-200 °C, while perfluoroalkanesulfonic acids require much higher temperatures (≥450 °C) to decompose.[6][7] Given that this compound lacks more labile functional groups, it is expected to exhibit high thermal stability, likely decomposing at temperatures well above its boiling point. The initial step in its thermal decomposition would likely involve the homolytic cleavage of the weaker C-Br bonds.
Spectroscopic Properties
The structural features of this compound give rise to a characteristic spectroscopic signature. While a comprehensive set of experimental spectra is not available in the public domain, the expected features can be predicted based on the known properties of similar compounds.
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range.[9] For this compound, two distinct fluorine environments are expected, leading to two main signals in the ¹⁹F NMR spectrum. The fluorine atoms on the carbons adjacent to the bromine atoms (C1 and C4) would be in one environment, and the fluorine atoms on the internal carbons (C2 and C3) would be in another. The chemical shifts of -CF₂- groups typically appear in the range of +80 to +140 ppm relative to CFCl₃.[9] The signals would likely exhibit complex splitting patterns due to F-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the region of 1100-1300 cm⁻¹. The C-Br stretching vibrations would appear at lower frequencies, generally in the range of 500-600 cm⁻¹. The IR spectrum of the non-fluorinated analog, 1,4-dibromobutane, shows characteristic C-H stretching and bending vibrations, which would be absent in the spectrum of the perfluorinated compound.[10][11][12]
Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺). A characteristic feature would be the isotopic pattern of the molecular ion and bromine-containing fragments due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).[13][14][15] This would result in an M:M+2:M+4 peak ratio of approximately 1:2:1. Fragmentation would likely involve the cleavage of the C-Br and C-C bonds. Common fragments would include the loss of a bromine atom ([M-Br]⁺) and cleavage of the carbon chain.[13][14][16]
Experimental Protocols (Hypothetical)
While specific, validated experimental protocols for this compound are not detailed in the available literature, the following sections provide hypothetical procedures based on established methods for analogous compounds.
Synthesis of this compound
A plausible synthetic route to this compound could involve the free-radical addition of bromine to octafluoro-1,3-butadiene. An alternative approach could be the reaction of octafluoroadipoyl chloride with a suitable brominating agent.
Hypothetical Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with octafluoro-1,3-butadiene in a suitable inert solvent (e.g., a perfluorinated solvent).
-
Bromination: A solution of bromine in the same solvent is added dropwise to the stirred solution of the diene at a controlled temperature, potentially with UV irradiation to initiate the radical reaction.
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[17]
Purification by Fractional Distillation
Due to its relatively high boiling point, purification of this compound is best achieved by vacuum distillation to prevent potential decomposition at higher temperatures.[17]
Hypothetical Experimental Protocol:
-
Apparatus Setup: A fractional distillation apparatus is assembled with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source. All glass joints should be properly sealed.
-
Distillation: The crude this compound is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure.
-
Fraction Collection: The flask is heated gently. The fraction distilling at the expected boiling point for the given pressure is collected as the purified product.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of this compound due to its volatility.
Hypothetical Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for quantitative analysis.[18]
-
GC Conditions: A gas chromatograph equipped with a capillary column suitable for halogenated compounds (e.g., a DB-5ms or equivalent) is used. The oven temperature is programmed to start at a low temperature and ramp up to ensure good separation. The injector and transfer line temperatures are set appropriately.[19][20][21]
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to obtain the mass spectrum for identification and in selected ion monitoring (SIM) mode for quantification if required.[19][20]
Applications in Research and Drug Development
The unique properties of this compound make it a molecule of interest for various applications. Its high density and thermal stability are advantageous in materials science, potentially for use as a specialty solvent, hydraulic fluid, or heat transfer agent. In the context of drug development, the incorporation of a perfluorinated moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The perfluorinated chain can enhance metabolic stability, lipophilicity, and binding affinity. The two bromine atoms in this compound serve as reactive handles, allowing for its incorporation into larger molecules as a perfluorinated linker. This could be a valuable strategy for the design of novel therapeutic agents with improved properties.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Caption: A logical workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. savemyexams.com [savemyexams.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. Butane, 1,4-dibromo- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-Dibromobutane(110-52-1) IR Spectrum [m.chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. savemyexams.com [savemyexams.com]
- 15. whitman.edu [whitman.edu]
- 16. par.nsf.gov [par.nsf.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
An In-depth Technical Guide to the Physical Properties of 1,4-Dibromooctafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,4-Dibromooctafluorobutane (CAS No. 335-48-8). The information herein is intended to support research, development, and quality control activities involving this compound, particularly in the context of its application as a versatile building block in the synthesis of pharmaceutical intermediates and other advanced materials.
Core Physical Properties
This compound is a dense, non-flammable liquid at standard conditions. Its high fluorine content imparts unique properties that are advantageous in various synthetic applications. The following table summarizes its key physical and chemical data.
| Property | Value | Source(s) |
| Molecular Formula | C4Br2F8 | [1] |
| Molecular Weight | 359.84 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | --- |
| Density | 2.098 g/cm³ at 25 °C | [2] |
| Boiling Point | 97 °C | [2] |
| Flash Point | 96-98 °C | [2] |
| Vapor Pressure | 44 mmHg at 25°C | [2] |
| Refractive Index (n20/D) | 2.0979 | [2] |
| CAS Number | 335-48-8 | [1][2] |
Experimental Protocols for Property Determination
Accurate determination of the physical properties of this compound is critical for its effective use in synthesis and for ensuring batch-to-batch consistency. The following are standard laboratory protocols for measuring its key physical parameters.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[5][6][7]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of this compound is placed into the fusion tube.[5]
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[5]
-
The fusion tube is attached to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.
-
The apparatus is heated slowly and uniformly.[5]
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[5][7] This indicates that the vapor pressure of the liquid has overcome the external pressure.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. For liquids, a pycnometer or a volumetric flask provides a precise method for its determination.
Apparatus:
-
Pycnometer or a small volumetric flask with a stopper
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed (W1).
-
The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (W2).
-
The pycnometer is emptied, thoroughly dried, and then filled with this compound.
-
The filled pycnometer is brought to the same constant temperature as the water and weighed again (W3).
-
The density of the this compound is calculated using the following formula:
Density = [(W3 - W1) / (W2 - W1)] x Density of water at the measurement temperature
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of a liquid.[8] An Abbe refractometer is a common instrument for this measurement.[9]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Solvent for cleaning (e.g., acetone or ethanol)
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.[8]
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the surface of the prism using a dropper.[8]
-
The prisms are closed and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs.[8]
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Quality Control Workflow for Synthesized this compound
To ensure the quality and purity of synthesized this compound for use in sensitive applications such as drug development, a robust quality control workflow is essential. This workflow encompasses a series of analytical tests to verify the identity and purity of the final product.
Caption: Quality Control Workflow for this compound.
This workflow illustrates the progression from the synthesis and purification of this compound to its rigorous quality control analysis. Each batch of the purified product undergoes a series of analytical tests, including chromatography and spectroscopy, to confirm its structure and assess its purity. The physical properties are also measured to ensure they conform to established standards. Only batches that meet all predefined specifications are released for further use, ensuring the reliability and consistency required in research and drug development.
References
- 1. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. pubs.aip.org [pubs.aip.org]
An In-Depth Technical Guide to the Molecular Structure of 1,4-Dibromooctafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1,4-dibromooctafluorobutane (C4Br2F8). Aimed at researchers, scientists, and professionals in drug development, this document consolidates key data, outlines relevant experimental contexts, and explores the significance of its perfluorinated backbone in medicinal chemistry. The strategic incorporation of perfluoroalkyl chains into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2] This guide serves as a foundational resource for leveraging the unique characteristics of this compound in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physical Properties
This compound is a halogenated alkane characterized by a four-carbon chain where all hydrogen atoms have been substituted with fluorine, and the terminal carbons are bonded to bromine atoms.
| Identifier | Value | Reference |
| IUPAC Name | 1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane | --INVALID-LINK-- |
| CAS Number | 335-48-8 | --INVALID-LINK-- |
| Molecular Formula | C4Br2F8 | --INVALID-LINK-- |
| Molecular Weight | 359.84 g/mol | --INVALID-LINK-- |
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless liquid | |
| Boiling Point | 97 °C | |
| Density | 2.098 g/cm³ | |
| Flash Point | 96-98 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: Due to the presence of two distinct fluorine environments (-CF₂Br and -CF₂-), the ¹⁹F NMR spectrum is expected to show two main multiplets. The fluorine atoms on the carbons adjacent to bromine will be deshielded and appear at a different chemical shift compared to the internal fluorine atoms. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, simplifying spectral analysis.[3][4]
-
¹³C NMR: The ¹³C NMR spectrum will exhibit two signals corresponding to the two types of carbon atoms in the molecule (C1/C4 and C2/C3). The carbon atoms bonded to bromine will show a characteristic shift, and both signals will display complex splitting patterns due to coupling with the attached fluorine atoms. It is important to note that predicting the exact chemical shifts for carbons bonded to heavy atoms like bromine can be challenging due to electron correlation effects and spin-orbit coupling.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F bond stretching vibrations, typically found in the 1000-1400 cm⁻¹ region. The C-Br stretching frequency is expected to appear in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4). Fragmentation would likely involve the loss of bromine atoms and subsequent cleavage of the perfluorinated carbon chain.
Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the preparation of perfluoroalkanes can be applied.[6] One plausible approach involves the radical-initiated addition of bromine to a suitable perfluorinated precursor.
A related synthesis for the non-fluorinated analog, 1,4-dibromobutane, involves the ring-opening of tetrahydrofuran (THF) with hydrobromic acid and sulfuric acid.[7] This highlights a potential, albeit different, synthetic strategy for related compounds.
Reactivity
The primary reactive sites in this compound are the carbon-bromine bonds, which are susceptible to nucleophilic substitution. The strong electron-withdrawing effect of the perfluoroalkyl chain influences the reactivity of these bonds. This compound can serve as a valuable building block for introducing the octafluorobutane-1,4-diyl moiety into various molecular scaffolds.
Applications in Drug Development and Medicinal Chemistry
The incorporation of perfluoroalkyl chains into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1][2] While specific applications of this compound in signaling pathways are not documented, its utility lies in its potential as a synthetic intermediate for creating novel therapeutic agents with enhanced properties.
Modulation of Physicochemical Properties
The introduction of a perfluoroalkyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] These modifications can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.
Bioisosteric Replacement
Perfluoroalkyl groups can be used as bioisosteres for other chemical moieties.[8][9][10][11] This strategy allows for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to interact with its biological target. The octafluorobutane-1,4-diyl group derived from this compound can be envisioned as a bioisosteric replacement for a simple butane-1,4-diyl linker, introducing the benefits of fluorination.
Experimental Protocols: A Representative Example
While a specific protocol for this compound is not available, the following is a representative experimental protocol for the synthesis of the non-fluorinated analog, 1,4-dibromobutane, which illustrates the general principles of ring-opening reactions that could be adapted for related syntheses.
Synthesis of 1,4-Dibromobutane from Tetrahydrofuran [7]
-
Materials:
-
Tetrahydrofuran (THF)
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine hydrobromic acid and concentrated sulfuric acid.
-
Cool the mixture and slowly add tetrahydrofuran.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours.
-
After cooling, transfer the mixture to a separatory funnel. The denser organic layer containing the product will be at the bottom.
-
Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by distillation to obtain 1,4-dibromobutane.
-
Safety and Handling
This compound is classified as an irritant.[12] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a valuable fluorinated building block with the potential for significant applications in medicinal chemistry and materials science. Its perfluorinated structure imparts unique properties that can be exploited to enhance the performance of functional molecules. This technical guide provides a consolidated resource of its known properties and highlights its potential as a tool for the development of novel pharmaceuticals. Further research into the specific reactivity and applications of this compound is warranted to fully realize its potential.
References
- 1. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. chem-space.com [chem-space.com]
- 12. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis of 1,4-Dibromooctafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromooctafluorobutane, a valuable fluorinated building block in organic synthesis and materials science. The document details the core synthetic methodology, experimental protocols, and quantitative data to support researchers in the practical application of this chemistry.
Core Synthesis Methodology: Telomerization of Tetrafluoroethylene
The primary route for the synthesis of this compound is the free-radical initiated telomerization of tetrafluoroethylene (TFE) with a bromine-containing compound that serves as a telogen (a chain transfer agent). In this process, a bromine radical initiates the polymerization of TFE. The growing perfluoroalkyl radical chain is then terminated by abstraction of a bromine atom from the telogen, yielding the desired α,ω-dibromoperfluoroalkane. By controlling the reaction conditions, the formation of the n=2 telomer, this compound (Br(CF₂)₄Br), can be favored.
The overall reaction can be represented as:
Initiator → 2 R• R• + Br₂ → RBr + Br• Br• + n CF₂=CF₂ → Br(CF₂CF₂)n• Br(CF₂CF₂)n• + Br₂ → Br(CF₂CF₂)nBr + Br•
For the synthesis of this compound, n=2.
Various methods can be used to initiate the free-radical reaction, including thermal decomposition of peroxide initiators, and photochemical or radiation-induced homolysis of the bromine source.
Experimental Protocols
A foundational method for the synthesis of α,ω-dibromoperfluoroalkanes, including this compound, was established by Haszeldine and coworkers. The following protocol is based on their pioneering work and subsequent related studies.
Method 1: Photochemical Synthesis of this compound
This method utilizes ultraviolet (UV) irradiation to generate bromine radicals, which then initiate the telomerization of tetrafluoroethylene.
Experimental Workflow:
Caption: Workflow for the photochemical synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: A silica tube is charged with liquid bromine.
-
Addition of Tetrafluoroethylene: The tube is cooled in a liquid air bath, and a measured amount of tetrafluoroethylene (TFE) is condensed into the tube.
-
Reaction Initiation: The tube is sealed and allowed to warm to room temperature. It is then exposed to a source of ultraviolet (UV) light to initiate the reaction. The reaction is typically carried out over several hours.
-
Work-up: After the reaction is complete, the tube is cooled again in liquid air, and any unreacted TFE is carefully vented.
-
Purification: The liquid product is washed with an aqueous solution of sodium thiosulphate to remove unreacted bromine. The organic layer is then dried over a suitable drying agent, such as anhydrous calcium chloride.
-
Fractional Distillation: The crude product is purified by fractional distillation to separate the different telomers. This compound is collected at its specific boiling point.
Data Presentation
The synthesis of α,ω-dibromoperfluoroalkanes via telomerization typically yields a mixture of products with varying chain lengths. The distribution of these products is dependent on the reaction conditions.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄Br₂F₈ |
| Molecular Weight | 359.84 g/mol |
| Boiling Point | 95-96 °C |
| Density | 2.196 g/cm³ at 20 °C |
Table 2: Typical Product Distribution from the Telomerization of TFE with Bromine
| Telomer | Formula | Boiling Point (°C) |
| n=1 | BrCF₂CF₂Br | 47.3 |
| n=2 | Br(CF₂)₄Br | 95-96 |
| n=3 | Br(CF₂)₆Br | 139-140 |
| n=4 | Br(CF₂)₈Br | 178-180 |
Note: The relative yields of these telomers can be influenced by the molar ratio of TFE to bromine and other reaction parameters.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct consequence of a free-radical chain reaction. The logical relationship between the reactants and products, including the key radical intermediates, can be visualized as follows:
Caption: Simplified pathway of free-radical telomerization for this compound synthesis.
This guide provides a foundational understanding of the synthesis of this compound. For researchers embarking on this synthesis, careful attention to the handling of gaseous tetrafluoroethylene and the safety precautions associated with photochemical reactions is paramount. The provided protocols and data serve as a starting point for the development of optimized and scalable procedures for the production of this important fluorinated compound.
An In-depth Technical Guide to 1,4-Dibromooctafluorobutane
This technical guide provides a comprehensive overview of 1,4-dibromooctafluorobutane, including its chemical identity, physical properties, synthesis considerations, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical compound is critical for scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.
The IUPAC name for the compound commonly known as this compound is 1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane [1].
Synonyms: This compound is also known by several other names, including 1,4-dibromoperfluorobutane and perfluoro-1,4-dibromobutane[1][2]. CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 335-48-8[1][2][3][4][5][6][7].
Physicochemical and Safety Data
Quantitative data regarding the physical and chemical properties of this compound are summarized in the table below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄Br₂F₈ | [1][2][3] |
| Molar Mass | 359.84 g/mol | [1][3] |
| Appearance | Clear, colorless to almost colorless liquid | [3] |
| Density | 2.098 g/cm³ | [2][3] |
| Boiling Point | 97 °C | [2][3] |
| Flash Point | 96-98 °C | [2][3] |
| Vapor Pressure | 44 mmHg at 25°C | [3] |
| Refractive Index | 2.0979 | [2][3] |
Safety Information: this compound is considered a hazardous chemical and must be handled with appropriate safety precautions.[8] It is classified as a skin and eye irritant.[1][2][3][8]
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8]
Synthesis and Experimental Protocols
Below is a generalized experimental workflow that would be typical for the synthesis and purification of such a compound.
Caption: Generalized workflow for the synthesis of a dihalogenated perfluoroalkane.
Applications in Drug Development and Research
Halogenated compounds, particularly fluorinated ones, are of significant interest in medicinal chemistry and drug development. The introduction of fluorine can alter a molecule's properties, such as increasing lipophilicity, which may improve cell membrane permeability, and blocking metabolic sites, which can extend a drug's half-life.[10] Bromine, on the other hand, can introduce halogen bonds, which can favorably affect drug-target interactions and increase therapeutic activity.[11][12]
This compound serves as a valuable fluorinated building block. Its structure provides a four-carbon perfluorinated chain that can be incorporated into larger molecules.[10] The terminal bromine atoms act as reactive sites, allowing chemists to couple this perfluorinated segment to various organic structures, making it a useful intermediate for creating novel active pharmaceutical ingredients (APIs).[2][10] The use of radio-brominated (⁷⁶Br) probes, for example, is a strategy employed in drug development to study the in vivo interaction of a drug with its target.[13]
The logical workflow below illustrates how building blocks like this compound are utilized in the drug discovery pipeline.
Caption: Role of halogenated building blocks in lead optimization for drug discovery.
References
- 1. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 335-48-8 [chemicalbook.com]
- 5. CAS NO. 335-48-8 | this compound | C4Br2F8 [localpharmaguide.com]
- 6. ivychem.com [ivychem.com]
- 7. usbio.net [usbio.net]
- 8. fishersci.com [fishersci.com]
- 9. data.epo.org [data.epo.org]
- 10. nbinno.com [nbinno.com]
- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 12. jms.ump.edu.pl [jms.ump.edu.pl]
- 13. Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 1,4-Dibromooctafluorobutane
An In-Depth Technical Guide to 1,4-Dibromooctafluorobutane: Physicochemical Properties and Synthetic Applications
This technical guide provides a comprehensive overview of this compound, with a specific focus on its boiling point and other key physicochemical properties. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated compounds in their work. This document includes detailed experimental protocols for property determination and explores the compound's role as a versatile building block in organic synthesis.
This compound (CAS No. 335-48-8) is a halogenated alkane characterized by a four-carbon chain where all hydrogen atoms have been substituted with fluorine, and the terminal carbons are bonded to bromine atoms.[1] This high degree of fluorination imparts unique properties, including high density, chemical inertness, and specific thermal characteristics. The physical state of the compound under standard conditions is a clear liquid.[2]
The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Boiling Point | 97 °C | [2][3][4] |
| Molecular Formula | C4Br2F8 | [2][4] |
| Molecular Weight | 359.84 g/mol | [1][3][5] |
| Density | 2.098 g/cm³ | [3][4] |
| Flash Point | 96-98 °C | [3][4] |
| Vapor Pressure | 44 mmHg at 25°C | [3] |
| CAS Number | 335-48-8 | [2][5] |
Experimental Protocol: Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure. The following protocol, adapted from standard laboratory methods using a Thiele tube, is suitable for determining the boiling point of this compound.[6][7]
Apparatus and Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant mineral oil or silicone oil
-
Bunsen burner or heating mantle
-
Stand and clamps
-
Sample of this compound
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with this compound.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[7]
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to the stand and fill it with mineral oil, ensuring the oil level is above the top arm of the side tube.
-
Immersion: Suspend the thermometer and sample assembly in the Thiele tube, ensuring the sample is fully immersed in the oil bath.[6]
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[7] The design of the tube will ensure uniform heat distribution via convection currents.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6] Record this temperature.
-
Correction: For high accuracy, the recorded boiling point may be corrected for atmospheric pressure.
Role in Synthetic Chemistry and Drug Development
Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science.[8][9] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[10] Per- and polyfluoroalkyl substances (PFAS), a broad class to which this compound belongs, are noted for their high thermal and chemical stability.[11][12]
As a bifunctional molecule with two reactive carbon-bromine bonds, this compound serves as a valuable synthetic building block. It can be used to introduce an octafluorobutylene (-C4F8-) linker between two molecular fragments. This rigid, fluorinated spacer is useful for constructing complex molecules, including advanced polymers, surfactants, and potential pharmaceutical intermediates where control over conformation and physicochemical properties is critical.[11] While direct involvement in a specific signaling pathway is not documented, its utility lies in the synthesis of novel molecules that may interact with biological targets.
The diagram below illustrates a generalized synthetic workflow where this compound is used as a linker to synthesize a target molecule from two precursor fragments, a common strategy in drug discovery.
References
- 1. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. exfluor.com [exfluor.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 335-48-8 [chemicalbook.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. PFAS - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 1,4-Dibromooctafluorobutane
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 1,4-Dibromooctafluorobutane. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be working with this compound.
Chemical and Physical Properties
This compound is a halogenated hydrocarbon.[1] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C4Br2F8 | [2] |
| Molecular Weight | 359.839 g/mol | [2] |
| CAS Number | 335-48-8 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Density | 2.098 g/cm³ | [2] |
| Boiling Point | 97 °C | [2] |
| Flash Point | 96-98 °C | [2] |
| Vapor Pressure | 44 mmHg at 25°C | [1] |
| Refractive Index | 2.0979 | [2] |
Safety and Hazard Information
This compound is classified as an irritant.[1][4] The primary hazards are skin and eye irritation.[4]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source:[5]
Precautionary Statements
A series of precautionary statements are associated with the handling and use of this compound, as outlined in the table below.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source:[5]
Experimental Protocols
General Protocol for Handling and Use in a Research Setting
-
Risk Assessment : Before any experiment, conduct a thorough risk assessment, considering the quantities of this compound to be used, the nature of the reaction, and potential exposure scenarios.
-
Engineering Controls : All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[5]
-
Hand Protection : Wear suitable chemical-resistant gloves.[5]
-
Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[5]
-
Respiratory Protection : If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[5]
-
-
Chemical Handling :
-
Storage :
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).
-
-
Disposal :
-
Dispose of waste in accordance with local, state, and federal regulations.[5]
-
This material is considered a "forever chemical," and release to the environment should be avoided.
-
Visualizations
As specific experimental workflows or signaling pathways involving this compound are not documented in publicly available literature, the following diagrams illustrate general logical workflows for safe handling and emergency response.
References
handling and storage of 1,4-Dibromooctafluorobutane
An In-depth Technical Guide to the Handling and Storage of 1,4-Dibromooctafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe (CAS No. 335-48-8). Adherence to these protocols is crucial for ensuring a safe laboratory environment and maintaining the integrity of the chemical.
Chemical and Physical Properties
This compound is a colorless liquid.[1] A summary of its key physical and chemical properties is presented below for easy reference.
| Property | Value |
| Molecular Formula | C4Br2F8[2] |
| Molecular Weight | 359.84 g/mol [2] |
| Boiling Point | 96 - 98 °C / 204.8 - 208.4 °F[1] |
| Density | 2.098 g/cm3 [1] |
| Refractive Index | 1.3495 (@ 25 °C)[3] |
| Flash Point | No information available[1] |
| Autoignition Temperature | No information available[1] |
| Solubility | No data available[3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical.[1] It is crucial to understand its potential hazards to ensure safe handling.
GHS Hazard Statements:
-
Causes skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[3]
Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling.[1] It is imperative to wear protective gloves, clothing, and eye/face protection.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | To prevent skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may also be necessary.[5] | To protect against splashes and eye irritation.[1] |
| Body Protection | Laboratory coat.[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area.[7] If ventilation is inadequate, a NIOSH-approved respirator is required. | To prevent inhalation of vapors and respiratory irritation.[3] |
Handling and Storage Protocols
Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidents.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
Personal Contact: Avoid all personal contact, including inhalation of vapors. Do not get in eyes, on skin, or on clothing.
-
Hygiene: Do not eat, drink, or smoke when using this product.[3] Always wash hands thoroughly with soap and water after handling.[7] Contaminated work clothing should be laundered separately before reuse.[7]
-
Container Handling: Keep containers securely sealed when not in use.[7] Avoid physical damage to containers.[7]
Storage
-
Storage Conditions: Store in a dry, cool, and well-ventilated area.[3] Some suppliers recommend storage at 2-8°C. Keep containers tightly closed when not in use.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alkali metals, and finely divided metals such as aluminum, magnesium, and zinc.[3]
-
Container Type: Polyethylene or polypropylene containers are suitable.[7] Ensure all containers are clearly labeled and free from leaks.[7]
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
-
General Advice: In case of an accident or if you feel unwell, seek medical advice immediately.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration.[3]
-
Skin Contact: Immediately wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing. If eye irritation persists, get medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[3]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[9]
-
Specific Hazards: Thermal decomposition can generate carbon oxides, hydrogen bromide, and hydrogen fluoride.[3] Containers may explode if heated under confinement.[3]
-
Protective Equipment: Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[3]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[3] Ensure adequate ventilation.[3] Do not breathe vapors, mist, or gas.[3]
-
Environmental Precautions: Avoid release to the environment.[3] Prevent spillage from entering drains or public waters.[10]
-
Containment and Cleanup: Stop the leak if it is safe to do so.[7] Absorb the spill with inert material such as sand, earth, or vermiculite.[7] Collect the material into a suitable, labeled container for disposal.[7]
Chemical Incompatibility
Understanding the chemical incompatibilities of this compound is vital for safe storage and handling.
Caption: Incompatible materials with this compound.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[3] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
This technical guide is intended to provide comprehensive information for the safe . It is essential to always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. lobachemie.com [lobachemie.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
1,4-Dibromooctafluorobutane reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 1,4-Dibromooctafluorobutane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₄Br₂F₈) is a perfluorinated alkyl halide that serves as a valuable and versatile building block in modern organofluorine chemistry. The presence of two reactive carbon-bromine (C-Br) bonds at the termini of a rigid, electron-deficient octafluorobutane backbone makes it a key precursor for the synthesis of complex fluorinated molecules. The strong electron-withdrawing nature of the fluorine atoms significantly influences its reactivity, differentiating it from its non-fluorinated hydrocarbon analogues. This guide provides a comprehensive overview of the reactivity profile of this compound, covering its fundamental physicochemical properties, core reactivity principles, and key reaction classes including nucleophilic substitution, radical reactions, organometallic transformations, and reductive cyclizations. Detailed experimental protocols and mechanistic diagrams are provided to facilitate its application in research and development, particularly in the fields of medicinal chemistry and materials science, where the introduction of fluorinated moieties can impart desirable properties such as enhanced metabolic stability and modified electronic characteristics.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety profile of a reagent is critical for its effective and safe handling in a laboratory setting. The key data for this compound are summarized below.
Table 1: Identification and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane | [1] |
| CAS Number | 335-48-8 | [1] |
| Molecular Formula | C₄Br₂F₈ | [1] |
| Molecular Weight | 359.84 g/mol | [1] |
| Density | 2.098 g/cm³ | [2] |
| Boiling Point | 97 °C | [2] |
| Flash Point | 96-98 °C | [2] |
| Refractive Index | 2.0979 | [2] |
| InChIKey | RWWUGYJWSVESJC-UHFFFAOYSA-N | [1] |
Table 2: Safety and Hazard Information
| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317 | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 | [1] |
Core Reactivity Principles
The reactivity of this compound is dominated by two key features: the reactive C-Br bonds and the heavily fluorinated carbon backbone.
-
Carbon-Bromine Bonds: The C-Br bonds are the primary sites of reaction. Bromide is an excellent leaving group, making these positions susceptible to nucleophilic substitution and radical abstraction.
-
Inductive Effect: Fluorine is the most electronegative element, and the eight fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) along the carbon chain. This effect polarizes the C-Br bonds, increasing the electrophilicity of the terminal carbons, but also impacts the stability of potential intermediates.
References
The Genesis of Perfluorinated Compounds: A Technical Guide to the Discovery of PTFE
[For Researchers, Scientists, and Drug Development Professionals]
This technical guide provides an in-depth exploration of the seminal discovery of perfluorinated compounds, focusing on the foundational synthesis of Polytetrafluoroethylene (PTFE). It details the historical context, the pivotal experiments, and the initial characterization of this groundbreaking polymer. Methodologies for key reactions are provided, and quantitative data from early experiments are summarized for technical evaluation.
Historical Context: Early Organofluorine Chemistry
Prior to the discovery of PTFE, the field of organofluorine chemistry was in its nascent stages. The primary challenge was the controlled introduction of highly reactive fluorine into organic molecules. The pioneering work of Belgian chemist Frédéric Swarts in the 1890s was instrumental in overcoming this barrier.[1][2][3] Swarts developed a method for halogen exchange, famously known as the "Swarts reaction," which enabled the synthesis of a variety of organofluorine compounds.[1][2][4]
The Swarts reaction typically involves heating an alkyl chloride or bromide with a metal fluoride, such as antimony trifluoride (SbF₃), often with a catalytic amount of antimony(V) salt, to replace the chlorine or bromine atoms with fluorine.[1][2][3] This method was crucial for producing the first chlorofluorocarbons (CFCs), which would later become the precursors in the synthesis of tetrafluoroethylene (TFE), the monomer of PTFE.[2]
Caption: Foundational timeline from early organofluorine synthesis to the discovery of PTFE.
The Core Discovery: Polytetrafluoroethylene (PTFE)
The discovery of PTFE occurred on April 6, 1938, at the DuPont Jackson Laboratory in New Jersey.[5][6][7] Chemist Dr. Roy J. Plunkett was researching new, non-toxic chlorofluorocarbon refrigerants.[7] The experiment involved the use of tetrafluoroethylene (TFE) gas, a relatively little-known substance at the time, which Plunkett and his assistant, Jack Rebok, had synthesized and stored in pressurized metal cylinders.[7][8]
On that morning, a TFE gas cylinder that should have been full showed no gas flow when the valve was opened, despite its weight indicating it was not empty.[7][8] Rather than discarding the cylinder, Plunkett’s scientific curiosity led him to investigate. After sawing the cylinder open, he discovered a waxy, white, slippery solid powder had formed on the interior.[7][9] Plunkett correctly deduced that the TFE gas had spontaneously polymerized into a new substance, polytetrafluoroethylene.[7][9] This polymerization was likely catalyzed by the iron surface of the cylinder under pressure.[6]
Caption: Experimental workflow of the accidental discovery of PTFE by Roy J. Plunkett.
Experimental Protocols
Synthesis of Tetrafluoroethylene (TFE) Monomer (Industrial Method, circa 1930s-1940s)
While Plunkett's specific lab-scale synthesis notes are not widely available, the industrial process developed around that time provides a relevant methodology. The synthesis is a two-step process starting from chloroform (CHCl₃).
-
Fluorination of Chloroform: Chloroform is reacted with anhydrous hydrogen fluoride (HF) in the presence of an antimony pentachloride (SbCl₅) catalyst to produce chlorodifluoromethane (CHClF₂).
-
Reaction: CHCl₃ + 2HF --[SbCl₅]--> CHClF₂ + 2HCl
-
-
Pyrolysis: The resulting chlorodifluoromethane is then subjected to high-temperature pyrolysis, typically between 600-800°C, to yield tetrafluoroethylene.[10]
-
Reaction: 2CHClF₂ --[Δ]--> C₂F₄ + 2HCl
-
Spontaneous Polymerization of TFE (Plunkett's Experiment)
The following protocol is reconstructed from the historical account of Plunkett's discovery and his subsequent patent filing (U.S. Patent 2,230,654).[8]
-
Preparation: Approximately 100 pounds of gaseous tetrafluoroethylene (TFE) was prepared and compressed into steel gas cylinders.
-
Storage: The cylinders were stored at low temperatures using dry ice to liquefy the TFE and reduce pressure.[7]
-
Initiation: The polymerization occurred spontaneously upon standing. The iron surface of the cylinder acted as a catalyst. Plunkett's later experiments showed that various metal salts, such as silver nitrate or zinc chloride, could also catalyze the reaction.[11]
-
Reaction Conditions: The reaction proceeded under the autogenous pressure of the TFE gas within the sealed cylinder at ambient temperature (e.g., 20-25°C) over a period of several days to weeks.[11]
-
Observation: The pressure within the cylinder dropped to near atmospheric, while the weight remained constant, indicating the conversion of the gas into a solid.
-
Isolation: The polymer was isolated as a white, waxy powder by physically opening the cylinder.
Caption: Chemical pathway for the polymerization of TFE monomer into PTFE.
Initial Characterization and Data
Upon its discovery, PTFE was subjected to a series of characterization tests by the DuPont Central Research Department.[7] The initial qualitative findings were remarkable: the substance was exceptionally inert, resisting attack from nearly all corrosive chemicals, acids, and bases.[5][12] It possessed a very high thermal stability and an extremely low coefficient of friction, making it one of the most slippery materials known.[5][13]
Plunkett's 1941 patent provides some of the earliest quantitative data on the polymerization process, demonstrating the effect of different catalysts and conditions on the yield of the polymer.
Table 1: Early PTFE Polymerization Experimental Data (Source: U.S. Patent 2,230,654, R.J. Plunkett, 1941)[11]
| Experiment | TFE (parts by weight) | Catalyst (0.1 parts) | Solvent (parts) | Temperature (°C) | Time (days) | Polymer Yield (%) |
| I | 8.5 | None | None | 40 | 10 | 7.1 |
| II | 7.8 | None | None | 20 | 21 | 0.64 |
| III | 7.3 | Zinc Chloride | None | 20 | 21 | 1.37 |
| V | 6.8 | Silver Nitrate | None | 25 | 10 | 4.4 |
| IX | 7.4 | Silver Nitrate | Methyl Alcohol (3.3) | 25 | - | 27.0 |
Table 2: Initial Physical and Chemical Properties of PTFE (Source: Compiled from early DuPont publications and modern established values consistent with initial findings)
| Property | Value / Description |
| Appearance | White, waxy solid[5] |
| Melting Point | ~327 °C (620 °F)[10][14] |
| Density | ~2.2 g/cm³[14] |
| Coefficient of Friction | Extremely low; modern values are 0.05–0.10 (static and kinetic)[14] |
| Chemical Resistance | Inert to most acids, bases, and solvents[5][12] |
| Water Absorption | Negligible (hydrophobic)[14] |
| Electrical Properties | High dielectric strength, high electrical resistance[13] |
Conclusion
The accidental discovery of Polytetrafluoroethylene by Roy Plunkett was a landmark event in materials science, born from a foundation of earlier organofluorine chemistry. The initial recognition of its unique combination of extreme chemical inertness, thermal stability, and low surface friction quickly propelled it from a laboratory curiosity to a critical material, most notably in its early use for the Manhattan Project.[12][15] This discovery opened the door for the development of a vast family of perfluorinated compounds and fluoropolymers that have become indispensable in countless scientific, industrial, and consumer applications. The event underscores the critical role of serendipity and prepared scientific inquiry in technological advancement.
References
- 1. Swarts Reaction [unacademy.com]
- 2. byjus.com [byjus.com]
- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. teflon.com [teflon.com]
- 6. The Story of PTFE - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. fluoroprecision.co.uk [fluoroprecision.co.uk]
- 8. Patent of the Week: Tetrafluoroethylene Polymers (Teflon) [suiter.com]
- 9. easeals.co.uk [easeals.co.uk]
- 10. Polytetrafluoroethylene (PTFE) | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 11. US2230654A - Tetrafluoroethylene polymers - Google Patents [patents.google.com]
- 12. machiningptfe.com [machiningptfe.com]
- 13. specialchem.com [specialchem.com]
- 14. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 15. Teflon — Heartland Science [heartlandscience.org]
The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with a significant and growing percentage of pharmaceuticals and agrochemicals containing at least one fluorine atom.[1] This is not a random occurrence but a deliberate strategy employed by chemists to modulate the physicochemical and pharmacokinetic properties of bioactive compounds.[2][3] Fluorinated building blocks, small organic molecules containing one or more fluorine atoms, are pivotal to this strategy, providing an efficient means to introduce fluorine into larger, more complex structures.[4][5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to enhance metabolic stability, improve membrane permeability, and fine-tune receptor binding affinity.[6][7] This in-depth technical guide provides a comprehensive overview of fluorinated building blocks, covering their fundamental properties, synthesis, and impact on drug design, with a focus on providing practical data and experimental insights for researchers in the field.
The Impact of Fluorination on Physicochemical Properties
The substitution of hydrogen with fluorine can dramatically alter a molecule's electronic and conformational landscape, leading to predictable and often beneficial changes in its properties. These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating fluorine is the increased resistance of the C-F bond to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[8][9] The high bond energy of the C-F bond (~116 kcal/mol) compared to a C-H bond (~100 kcal/mol) makes it a less favorable site for oxidative metabolism.[6] By strategically placing fluorine atoms at metabolically labile positions, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and potentially reduced dosing frequency.[8]
Modulation of Acidity and Basicity (pKa)
Fluorine's strong electron-withdrawing inductive effect can significantly influence the acidity or basicity of nearby functional groups.[4] This allows for the fine-tuning of a molecule's pKa, which is crucial for its solubility, absorption, and interaction with biological targets. For instance, the acidity of carboxylic acids is markedly increased with the introduction of fluorine atoms, as the electron-withdrawing fluorine stabilizes the resulting carboxylate anion.[4] Conversely, the basicity of amines is reduced upon fluorination.
Lipophilicity (LogP)
The effect of fluorination on lipophilicity (LogP) is more nuanced. While a single fluorine atom can slightly increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group often leads to a significant increase in LogP.[2] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[1] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity. Therefore, the strategic use of fluorinated building blocks allows for a controlled modulation of a compound's lipophilicity to achieve the desired balance.
Data Presentation: Physicochemical Properties of Fluorinated Compounds
The following tables provide a quantitative comparison of the physicochemical properties of selected fluorinated building blocks and their non-fluorinated counterparts.
Table 1: Comparison of pKa Values for Fluorinated and Non-Fluorinated Carboxylic Acids [1][4]
| Carboxylic Acid | Chemical Formula | pKa Value |
| Acetic Acid | CH₃COOH | 4.76 |
| Fluoroacetic Acid | FCH₂COOH | 2.58 |
| Difluoroacetic Acid | F₂CHCOOH | 1.22 |
| Trifluoroacetic Acid | F₃CCOOH | 0.03 |
| Propanoic Acid | CH₃CH₂COOH | 4.87 |
| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~3.89 (Predicted) |
Table 2: Comparison of Physicochemical Properties of Fluorinated and Non-Fluorinated Amines [10]
| Compound | Structure | pKa (basic) | LogP |
| Pyrrolidine | (Image of Pyrrolidine) | 11.27 | 0.46 |
| 3-Fluoropyrrolidine | (Image of 3-Fluoropyrrolidine) | 9.04 | 0.28 |
| 3,3-Difluoropyrrolidine | (Image of 3,3-Difluoropyrrolidine) | 6.44 | 0.34 |
| Piperidine | (Image of Piperidine) | 11.11 | 0.84 |
| 4-Fluoropiperidine | (Image of 4-Fluoropiperidine) | 9.80 | 0.69 |
| 4,4-Difluoropiperidine | (Image of 4,4-Difluoropiperidine) | 8.23 | 0.88 |
Table 3: Comparison of LogP Values for Fluorinated and Non-Fluorinated Alcohols [11][12][13]
| Alcohol | Chemical Formula | LogP Value |
| Ethanol | CH₃CH₂OH | -0.31 |
| 2-Fluoroethanol | FCH₂CH₂OH | -0.47 |
| 2,2-Difluoroethanol | F₂CHCH₂OH | -0.16 |
| 2,2,2-Trifluoroethanol | F₃CCH₂OH | 0.38 |
| 1-Propanol | CH₃CH₂CH₂OH | 0.25 |
| 3-Fluoro-1-propanol | FCH₂CH₂CH₂OH | 0.02 |
Experimental Protocols
Detailed methodologies for the synthesis of common fluorinated building blocks are essential for their practical application in research.
Protocol 1: Nucleophilic Deoxyfluorination of an Alcohol using DAST
(Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides. [14][15]
Materials:
-
Alcohol substrate (1.0 mmol)
-
(Diethylamino)sulfur trifluoride (DAST) (1.1 mmol, 1.1 eq)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen atmosphere
-
Dry glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the alcohol substrate (1.0 mmol) and dissolve it in anhydrous DCM (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.1 mmol) dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired alkyl fluoride.
Protocol 2: Electrophilic Fluorination of an Aromatic Compound using Selectfluor™
Selectfluor™ is a commercially available, user-friendly electrophilic fluorinating agent. [14][15]
Materials:
-
Aromatic substrate (1.0 mmol)
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 mmol, 1.1 eq)
-
Acetonitrile (MeCN) (10 mL)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol) and Selectfluor™ (1.1 mmol).
-
Add acetonitrile (10 mL) to the flask and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent to obtain the fluorinated aromatic compound.
Protocol 3: Synthesis of a Trifluoromethylated Heterocycle using TMSCF₃ (Ruppert-Prakash Reagent)
Trifluoromethyltrimethylsilane (TMSCF₃) is a versatile nucleophilic trifluoromethylating agent. [4]
Materials:
-
Heterocyclic precursor (e.g., an aldehyde or imine) (1.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF₃) (1.5 mmol, 1.5 eq)
-
Tetrabutylammonium fluoride (TBAF) (0.1 mmol, 0.1 eq, as a 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen atmosphere
-
Dry glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the heterocyclic precursor (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 mmol) to the solution.
-
Slowly add the TBAF solution (0.1 mL of a 1 M solution in THF) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or NMR.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated heterocycle.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to fluorinated building blocks.
Caption: Impact of Fluorination on Metabolic Stability.
Caption: Mechanism of Action of 5-Fluorouracil.
Caption: High-Throughput Screening Workflow for Fluorinated Fragments.
Conclusion
Fluorinated building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their strategic application allows for the rational design of drug candidates with improved pharmacokinetic profiles and enhanced biological activity. By understanding the fundamental principles of how fluorine influences molecular properties and by leveraging robust synthetic methodologies, researchers can continue to unlock the vast potential of organofluorine chemistry in the development of novel therapeutics. This guide has provided a foundational overview, quantitative data, and practical protocols to aid scientists and drug development professionals in the effective utilization of fluorinated building blocks in their research endeavors.
References
- 1. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and screening of a library of Lewisx deoxyfluoro-analogues reveals differential recognition by glycan-binding partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. F19 detection [nmr.chem.ucsb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 9. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
- 15. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for 1,4-Dibromooctafluorobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromooctafluorobutane (BrCF₂CF₂CF₂CF₂Br) is a valuable, albeit specialized, reagent in organic synthesis, primarily utilized for the introduction of a perfluorinated four-carbon linker into organic molecules. The presence of the highly electronegative fluorine atoms significantly influences the reactivity of the terminal carbon-bromine bonds compared to their non-fluorinated hydrocarbon analogs. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations. The unique physicochemical properties imparted by the perfluorobutane chain, such as increased thermal stability, chemical resistance, and lipophilicity, make it a valuable building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1]
The terminal bromine atoms in this compound serve as versatile functional handles for a variety of chemical transformations. These include nucleophilic substitution and radical reactions, allowing for the construction of complex fluorinated molecules.[2] The strong carbon-fluorine bonds can enhance the metabolic stability and binding affinity of drug candidates, making this reagent of particular interest to the pharmaceutical industry.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for the proper design of experiments and for understanding its behavior under various conditions.
| Property | Value |
| Molecular Formula | C₄Br₂F₈ |
| Molecular Weight | 359.84 g/mol [3] |
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in many organic solvents |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | Irritant | Warning | H315: Causes skin irritation[3] |
| Eye Irritation (Category 2) | Irritant | Warning | H319: Causes serious eye irritation[3] |
Application Notes
The synthetic utility of this compound is centered on its ability to act as a bifunctional electrophile and a precursor to perfluoroalkyl radicals.
1. Synthesis of Fluorinated Polymers and Materials
This compound is an excellent candidate for the synthesis of advanced fluorinated polymers. Its bifunctional nature allows it to serve as a monomer in polymerization reactions, leading to materials with high thermal and chemical stability. These properties are highly desirable in the electronics and aerospace industries.[1]
2. Introduction of Fluorinated Linkers in Drug Discovery
The incorporation of fluorine into drug molecules is a common strategy to enhance their pharmacokinetic and pharmacodynamic properties.[2] this compound can be used to introduce a flexible yet robust perfluorinated linker between two molecular fragments. This can improve a drug's metabolic stability by blocking sites of metabolism and can also influence its binding affinity to target proteins.[2]
3. Formation of Fluorinated Heterocycles
Perfluorinated dihalides are valuable precursors for the synthesis of fluorinated heterocyclic compounds. Through intramolecular cyclization reactions, novel ring systems containing a perfluorinated segment can be constructed. These scaffolds are of significant interest in medicinal chemistry.
4. Perfluoroalkylation via Radical Reactions
The carbon-bromine bonds in this compound can be homolytically cleaved to generate perfluoroalkyl radicals. These electrophilic radicals can then participate in a variety of reactions, including addition to alkenes and alkynes, to form new carbon-carbon bonds.[4] This approach is a powerful tool for the synthesis of complex fluorinated molecules under mild conditions.[4]
Experimental Protocols
The following protocols are representative examples of how this compound can be used in organic synthesis. These are model protocols and may require optimization for specific substrates.
Protocol 1: Synthesis of a Bis-substituted Perfluorobutane via Nucleophilic Substitution
This protocol describes the reaction of this compound with a generic nucleophile (Nu⁻) to form a disubstituted product.
Reaction Scheme:
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, a thiol with a base)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (2.2 equivalents) and the anhydrous solvent.
-
Stir the mixture at room temperature until the nucleophile is fully dissolved.
-
Add this compound (1.0 equivalent) dropwise to the solution.
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Expected Yields and Reaction Times:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Azide | DMF | 80 | 12-24 | 70-90 |
| Sodium Cyanide | DMSO | 100 | 24-48 | 60-80 |
| Thiophenol/K₂CO₃ | Acetonitrile | 60 | 8-16 | 75-95 |
Protocol 2: Radical Addition to an Alkene
This protocol outlines a general procedure for the free-radical-initiated addition of this compound across a double bond.
Reaction Workflow:
Materials:
-
This compound
-
Alkene
-
Radical initiator (e.g., AIBN, benzoyl peroxide)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the alkene (2.5 equivalents) and this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the radical initiator (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for several hours.
-
Monitor the reaction by TLC or GC-MS. Add additional portions of the initiator if the reaction stalls.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Model Reaction:
| Alkene | Initiator | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1-Octene | AIBN | Toluene | 80 | 12 | 60-75 |
| Styrene | Benzoyl Peroxide | Benzene | 80 | 8 | 65-80 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is an irritant; avoid contact with skin and eyes.[3]
-
Handle radical initiators with care as they can be explosive.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
This compound is a versatile reagent for the synthesis of fluorinated organic molecules. Its ability to participate in both nucleophilic substitution and radical reactions makes it a valuable tool for researchers in materials science, medicinal chemistry, and drug development. The protocols provided herein serve as a starting point for the exploration of its synthetic applications.
References
Application Notes and Protocols: 1,4-Dibromooctafluorobutane as a Perfluoroalkylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,4-dibromooctafluorobutane as a versatile reagent for the introduction of the perfluoro-n-butyl moiety into organic molecules. The unique physicochemical properties conferred by the octafluorobutane chain, such as high lipophilicity, metabolic stability, and unique conformational preferences, make this building block highly valuable in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1]
This document details key applications, including intramolecular radical cyclization for the synthesis of fluorinated carbocycles and its potential role in fluorous tagging strategies. Detailed experimental protocols, reaction mechanisms, and quantitative data are provided to facilitate the practical application of this reagent in a research and development setting.
Key Applications
This compound serves as a precursor to the highly valuable perfluoro-n-butyl group (- (CF₂)₄-). Its bifunctional nature, with two reactive carbon-bromine bonds, allows for a range of synthetic transformations. Key applications focus on leveraging the reactivity of the C-Br bonds to form new carbon-carbon or carbon-heteroatom bonds.
-
Synthesis of Perfluorinated Carbocycles: Intramolecular reductive cyclization of this compound and its derivatives provides a direct route to perfluorinated five-membered ring systems. These carbocycles are of significant interest as bioisosteres for common structural motifs in bioactive compounds, potentially enhancing metabolic stability and binding affinity.[2]
-
Fluorous Tagging: The perfluoroalkyl chain can be employed as a "fluorous tag" to facilitate the purification of reaction products in solution-phase synthesis.[1][3] By attaching the -(CF₂)₄Br moiety to a molecule of interest, the resulting compound can be selectively separated from non-fluorinated reaction components using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE).[1]
-
Formation of Fluorinated Heterocycles: While direct protocols are still emerging, the principles of nucleophilic substitution and cross-coupling reactions suggest the utility of this compound in the synthesis of novel fluorinated heterocycles.[4][5][6][7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound [8]
| Property | Value |
| Molecular Formula | C₄Br₂F₈ |
| Molecular Weight | 359.84 g/mol |
| CAS Number | 335-48-8 |
| Appearance | Colorless liquid |
| Boiling Point | 96-98 °C |
| Density | 2.098 g/cm³ |
| Refractive Index | 1.358 |
Table 2: Reaction Conditions for Samarium(II) Iodide-Mediated Intramolecular Reductive Cyclization of a 1,4-Dibromoperfluoroalkane Derivative (Analogous System) [2]
| Parameter | Condition |
| Substrate | 1,4-dibromo-2-chloro-1,1-difluorobutane |
| Reagent | Samarium(II) iodide (SmI₂) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Additive | Hexamethylphosphoramide (HMPA) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2 hours |
| Product | cis- and trans-1-chloro-3,3-difluorocyclopentane |
Experimental Protocols
Protocol 1: Synthesis of Perfluorocyclopentane via Intramolecular Radical Cyclization (Hypothetical Protocol Based on Analogy)
This protocol describes a hypothetical procedure for the intramolecular reductive cyclization of this compound to yield perfluorocyclopentane. The methodology is adapted from the successful cyclization of the structurally related 1,4-dibromo-2-chloro-1,1-difluorobutane using samarium(II) iodide.[2]
Materials:
-
This compound (1.0 eq)
-
Samarium(II) iodide (SmI₂) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (4.0 eq)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of this compound in anhydrous THF is prepared under an inert atmosphere.
-
In a separate flask, a solution of samarium(II) iodide in anhydrous THF is prepared.
-
The samarium(II) iodide solution is cooled to -78 °C.
-
Hexamethylphosphoramide (HMPA) is added to the SmI₂ solution.
-
The solution of this compound is added dropwise to the SmI₂/HMPA mixture at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield perfluorocyclopentane.
Expected Outcome:
The reaction is expected to proceed via a radical intermediate, leading to the formation of the five-membered perfluorinated carbocycle. The yield and diastereoselectivity (if applicable for substituted derivatives) would need to be determined empirically.
Mandatory Visualizations
References
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Dibromooctafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromooctafluorobutane, a perfluorinated alkyl dihalide, is a versatile building block in synthetic chemistry, particularly for the introduction of the octafluorobutane-1,4-diyl moiety into a wide range of molecules. Its robust chemical nature and the reactivity of the terminal bromine atoms make it a valuable reagent in the synthesis of fluorinated polymers, surfactants, and heterocyclic compounds. The incorporation of the -(CF₂)₄- linker can significantly influence the physicochemical properties of molecules, enhancing thermal stability, lipophilicity, and metabolic resistance, which are desirable attributes in materials science and drug discovery.
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its use in key chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄Br₂F₈ |
| Molecular Weight | 359.84 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 97-98 °C |
| Density | ~2.1 g/mL |
| CAS Number | 335-48-8 |
Applications in Synthesis
This compound is primarily utilized as a bifunctional electrophile to introduce the -(CF₂)₄- linker. Key areas of application include:
-
Polymer Chemistry: As a monomer or chain extender in the synthesis of fluorinated polymers, imparting properties such as chemical resistance, thermal stability, and low surface energy.
-
Organic Synthesis: For the preparation of fluorinated compounds through nucleophilic substitution reactions with a variety of nucleophiles.
-
Materials Science: In the development of flame retardants, specialty coatings, and lubricants.[1]
-
Drug Discovery: As a scaffold for the synthesis of novel fluorinated heterocyclic compounds and for the introduction of fluorinated chains to modify the pharmacokinetic properties of drug candidates.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: Synthesis of 1,4-Bis(organothio)octafluorobutanes via Nucleophilic Substitution with Thiols
This protocol describes the reaction of this compound with thiols to form 1,4-bis(organothio)octafluorobutanes. Thiolates are potent nucleophiles that readily displace the bromide ions from the perfluorinated carbon chain.
Reaction Scheme:
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan, or an aliphatic thiol)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the thiol (2.2 equivalents) in the chosen solvent in a round-bottom flask, add the base (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to generate the thiolate anion.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-bis(organothio)octafluorobutane.
Quantitative Data (Illustrative):
| Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 12 | 85 |
| Benzyl mercaptan | Et₃N | ACN | 60 | 24 | 78 |
| 1-Dodecanethiol | K₂CO₃ | DMF | 80 | 18 | 82 |
Protocol 2: Synthesis of Octafluoro-1,4-bis(diphenylphosphino)butane
This protocol outlines a method for the synthesis of a fluorinated analog of the common phosphine ligand, dppb, which has potential applications in catalysis. The reaction involves the nucleophilic attack of a phosphide anion on this compound.
Reaction Scheme:
Materials:
-
This compound
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and line
-
Magnetic stirrer
-
Syringes
-
Standard glassware for workup and purification under inert atmosphere
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add diphenylphosphine (2.1 equivalents) to anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (2.0 equivalents) dropwise via syringe. A color change to deep red/orange indicates the formation of lithium diphenylphosphide.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with degassed diethyl ether.
-
Wash the combined organic layers with degassed brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) under an inert atmosphere to yield octafluoro-1,4-bis(diphenylphosphino)butane as a solid.
Quantitative Data (Illustrative):
| Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Lithium diphenylphosphide | THF | -78 to RT | 16 | 75 |
Protocol 3: Synthesis of a Fluorinated Dithiepane
This protocol describes an intramolecular cyclization reaction to form a seven-membered fluorinated heterocycle. This approach is valuable for creating novel scaffolds for medicinal chemistry.
Reaction Scheme:
Materials:
-
This compound
-
Ethane-1,2-dithiol
-
Cesium carbonate (Cs₂CO₃)
-
N,N-dimethylformamide (DMF)
-
High-dilution reaction setup (e.g., syringe pump)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Set up a reaction flask with a large volume of DMF and add cesium carbonate (2.5 equivalents).
-
In a separate flask, prepare a solution of ethane-1,2-dithiol (1.0 equivalent) and this compound (1.0 equivalent) in DMF.
-
Using a syringe pump, add the solution of the dithiol and dibromide to the stirred suspension of cesium carbonate in DMF over an extended period (e.g., 8-12 hours) at room temperature. This high-dilution technique favors intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, stir the reaction mixture overnight at room temperature.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the fluorinated dithiepane.
Quantitative Data (Illustrative):
| Dithiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethane-1,2-dithiol | Cs₂CO₃ | DMF | RT | 24 | 65 |
Visualizations
Caption: Workflow for the synthesis of 1,4-bis(organothio)octafluorobutanes.
Caption: Conceptual pathway for modifying drug candidates.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general guideline:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: The protocols and information provided are for guidance only and should be adapted and optimized by qualified personnel based on specific experimental conditions and safety considerations.
References
Applications in Pharmaceutical Intermediate Synthesis: Detailed Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates. The information is intended to furnish researchers and drug development professionals with practical methodologies and comparative data for several modern synthetic applications. Each section includes a summary of quantitative data, a detailed experimental protocol for the synthesis of a key intermediate, and a visualization of the relevant biological pathway associated with the final active pharmaceutical ingredient (API).
Application Note 1: Biocatalytic Synthesis of a Chiral Precursor for Statins
Introduction: Statins are a class of drugs that lower cholesterol by inhibiting HMG-CoA reductase.[1][2][3] The synthesis of the chiral side chain of many statins, such as atorvastatin and rosuvastatin, is a critical step in their manufacturing. Biocatalysis, utilizing enzymes like 2-deoxy-D-ribose-5-phosphate aldolase (DERA), offers a highly efficient and stereoselective route to key chiral intermediates, avoiding the need for hazardous reagents and complex purification steps.[4][5][6]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Intermediate | (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranose | [5][7] |
| Enzyme | 2-deoxy-D-ribose-5-phosphate aldolase (DERA) from Streptococcus suis (SsDERA) | [5][7] |
| Substrates | Acetaldehyde (200 mM), Chloroacetaldehyde (100 mM) | [7] |
| Reaction Time | 8 hours | [7] |
| Yield | 76% | [7] |
| Enantiomeric Excess (ee) | >99.9% | [4] |
| Diastereomeric Excess (de) | 96.6% | [4] |
Experimental Protocol: Synthesis of (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranose
This protocol is adapted from a study utilizing a DERA from Streptococcus suis.[7]
Materials:
-
Recombinant E. coli expressing SsDERA
-
Acetaldehyde
-
Chloroacetaldehyde
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reactor at 40°C, a solution is prepared containing 100 mM chloroacetaldehyde and 200 mM acetaldehyde in potassium phosphate buffer (pH 7.0).
-
Enzyme Addition: The reaction is initiated by the addition of the recombinant SsDERA enzyme.
-
Reaction Monitoring: The reaction mixture is stirred for 8 hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: After 8 hours, the reaction mixture is quenched and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the pure (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranose.
Signaling Pathway: HMG-CoA Reductase Inhibition by Statins
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a reduction in cholesterol production and an upregulation of LDL receptors in the liver, resulting in increased clearance of LDL cholesterol from the bloodstream.[1][2][3]
Caption: HMG-CoA Reductase inhibition pathway by statins.
Application Note 2: Synthesis of an Oxathiolane Intermediate for Lamivudine and Emtricitabine
Introduction: Lamivudine and emtricitabine are nucleoside reverse transcriptase inhibitors (NRTIs) that are crucial components of antiretroviral therapy for HIV/AIDS.[8][][10] A key intermediate in their synthesis is a chiral oxathiolane ring. A novel and economical synthesis of this intermediate has been developed using readily available starting materials.[6][11][12]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Intermediate | (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid menthyl ester | [6][13] |
| Starting Materials | l-menthyl glyoxylate, mercaptoacetic acid | [6][11] |
| Key Reagent | Thionyl chloride | [11] |
| Overall Yield | Not explicitly stated, but individual steps are high-yielding. | [11] |
| Stereoselectivity | The use of l-menthol as a chiral auxiliary directs the stereochemistry. | [6] |
Experimental Protocol: Synthesis of l-menthyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate
This protocol is conceptualized from descriptions of an improved synthesis.[11]
Materials:
-
l-menthyl glyoxylate hydrate
-
1,4-dithiane-2,5-diol
-
Toluene
-
Thionyl chloride
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dehydration and Condensation: l-menthyl glyoxylate hydrate is dehydrated azeotropically in toluene. The dehydrated l-menthyl glyoxylate is then condensed with 1,4-dithiane-2,5-diol to form 5-hydroxy-[1][3]oxathiolane-2-carboxylic acid 2S-isopropyl-5R-methyl-1R-cyclohexyl ester.
-
Chlorination: The resulting hydroxy-oxathiolane intermediate is dissolved in dichloromethane. A catalytic amount of N,N-dimethylformamide is added, followed by the slow addition of thionyl chloride at a controlled temperature. The reaction is stirred until completion.
-
Work-up: The reaction mixture is carefully quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography to yield the desired chlorinated intermediate, which can then be used in the subsequent glycosylation step.
Signaling Pathway: HIV Reverse Transcriptase Inhibition by Lamivudine
Lamivudine is a nucleoside analog that, once intracellularly phosphorylated to its active triphosphate form, acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase, preventing the conversion of viral RNA into DNA.[8][][10]
Caption: Mechanism of HIV reverse transcriptase inhibition by Lamivudine.
Application Note 3: Enantioselective Synthesis of a Key Intermediate for (S)-Oxybutynin
Introduction: (S)-Oxybutynin is the more active and better-tolerated enantiomer of the racemic drug used to treat overactive bladder. Its efficacy is attributed to its action as a muscarinic receptor antagonist.[14][15] The synthesis of the key chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA), is a critical step that dictates the enantiopurity of the final API. Enantioselective methods, such as those employing chiral auxiliaries, are vital for its production.[4]
Quantitative Data Summary (Illustrative):
| Parameter | Value | Reference |
| Intermediate | (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA) | [4] |
| Method | Enantioselective synthesis using a chiral auxiliary | [16][17] |
| Diastereomeric Excess (de) | High (specific values depend on the auxiliary and conditions) | [16] |
| Yield | Good to excellent (specific values vary) | [17] |
Experimental Protocol: Enantioselective Synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA) (General Approach)
This protocol describes a general approach for the synthesis of α-hydroxy acids using a chiral auxiliary, which can be adapted for the synthesis of (S)-CHPGA.
Materials:
-
A suitable chiral auxiliary (e.g., a derivative of camphor or a chiral oxazolidinone)
-
Phenylglyoxylic acid
-
Cyclohexylmagnesium bromide (Grignard reagent)
-
Appropriate solvents (e.g., THF, diethyl ether)
-
Reagents for attachment and cleavage of the chiral auxiliary (e.g., coupling agents, lithium hydroxide)
-
Hydrochloric acid
-
Organic solvents for extraction and purification
Procedure:
-
Attachment of Chiral Auxiliary: Phenylglyoxylic acid is coupled to the chiral auxiliary using a suitable coupling agent to form a chiral glyoxylate derivative.
-
Diastereoselective Grignard Addition: The chiral glyoxylate is reacted with cyclohexylmagnesium bromide in an appropriate solvent at low temperature. The chiral auxiliary directs the nucleophilic attack of the Grignard reagent to one face of the ketone, leading to the formation of a diastereomerically enriched product.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis with a base such as lithium hydroxide, to yield (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
-
Purification: The product is purified by crystallization or chromatography to obtain the desired enantiomerically pure α-hydroxy acid.
Signaling Pathway: Muscarinic M3 Receptor Antagonism by Oxybutynin
Oxybutynin acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which are abundant on the detrusor muscle of the bladder. This antagonism prevents acetylcholine from binding, leading to relaxation of the bladder smooth muscle and a reduction in the symptoms of overactive bladder.[14][15][18]
Caption: Mechanism of M3 muscarinic receptor antagonism by Oxybutynin.
Application Note 4: Green Synthesis via Cooperative Hydrogen Atom Transfer (cHAT)
Introduction: The reduction of alkenes is a fundamental transformation in organic synthesis. Traditional methods often rely on precious metal catalysts and high pressures of hydrogen gas. Cooperative Hydrogen Atom Transfer (cHAT) is a greener alternative that utilizes earth-abundant metal catalysts, such as iron, in combination with a co-catalyst, like a thiol, to achieve efficient hydrogenation under mild conditions, avoiding the need for stoichiometric oxidants.[19][20][21][22]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | 4-phenyl-1-butene | [22] |
| Catalysts | Fe(acac)₃ (iron(III) acetylacetonate), Thiophenol | [19][22] |
| Hydrogen Source | Phenylsilane | [19] |
| Solvent | Ethanol | [19] |
| Temperature | Room Temperature | [22] |
| Yield | up to 93% | [22] |
Experimental Protocol: Cooperative Hydrogen Atom Transfer (cHAT) Hydrogenation of 4-phenyl-1-butene
This protocol is based on the principles of cHAT hydrogenation.[19][22]
Materials:
-
4-phenyl-1-butene
-
Fe(acac)₃
-
Thiophenol
-
Phenylsilane
-
Ethanol (anhydrous)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-phenyl-1-butene in anhydrous ethanol.
-
Catalyst Addition: To the solution, add the iron catalyst, Fe(acac)₃, and the co-catalyst, thiophenol.
-
Initiation: Add the hydrogen source, phenylsilane, to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the hydrogenated product, 1-phenylbutane.
Logical Relationship: The cHAT Catalytic Cycle
The cHAT mechanism involves two cooperative catalytic cycles. An iron catalyst facilitates the transfer of a hydrogen atom from a silane to the alkene, generating a carbon-centered radical. A thiol co-catalyst then quenches this radical by donating a second hydrogen atom, completing the hydrogenation and regenerating both catalysts.[19][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Efficient synthesis of (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranose by using new 2-deoxy-d-ribose-5-phosphate aldolase from Streptococcus suis with moderate activity and aldehyde tolerance [agris.fao.org]
- 8. Lamivudine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. (2R,5R)-5-Hydroxy-[1,3]-oxathiolane-2-carboxylic acid menthyl ester, CasNo.147126-62-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 13. scbt.com [scbt.com]
- 14. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Synthesis of α-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. droracle.ai [droracle.ai]
- 19. par.nsf.gov [par.nsf.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fe/Thiol Cooperative Hydrogen Atom Transfer Olefin Hydrogenation: Mechanistic Insights That Inform Enantioselective Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
Application Notes and Protocols for 1,4-Dibromooctafluorobutane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications and theoretical experimental protocols for the use of 1,4-dibromooctafluorobutane in polymer chemistry. While specific experimental data on the polymerization of this monomer is limited in publicly available literature, this guide offers valuable insights based on the known properties of fluorinated polymers and analogous chemical reactions.
Introduction to this compound
This compound (C4Br2F8) is a perfluorinated alkyl halide that holds significant promise as a building block in the synthesis of advanced fluoropolymers. Its fully fluorinated backbone imparts desirable properties such as high thermal stability, chemical inertness, hydrophobicity, and low surface energy. The terminal bromine atoms serve as reactive sites for various polymerization techniques, enabling the incorporation of the octafluorobutane unit into a variety of polymer architectures.
Polymers derived from this compound are expected to exhibit properties characteristic of fluoropolymers, including:
-
High Thermal Stability: The strong carbon-fluorine bonds contribute to excellent resistance to thermal degradation.
-
Chemical Resistance: Fluorinated polymers are known for their inertness to a wide range of chemicals, including acids, bases, and organic solvents.
-
Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains leads to surfaces that repel both water and oils.
-
Low Refractive Index: Perfluorinated materials typically have low refractive indices.
-
Biocompatibility: Many fluoropolymers exhibit good biocompatibility, making them suitable for biomedical applications.
Potential Applications
The unique properties of polymers incorporating the octafluorobutane segment suggest a range of potential applications across various fields:
-
Advanced Coatings: Creation of non-stick, anti-fouling, and corrosion-resistant coatings for industrial equipment, marine applications, and biomedical devices.
-
High-Performance Elastomers: Development of specialty rubbers with enhanced chemical and thermal resistance for use in demanding sealing applications.
-
Fluorinated Gels: Formation of gels for applications in drug delivery, tissue engineering, and as separation media, leveraging the unique solubility and swelling properties of fluorinated polymers.
-
Optical Materials: Use in the fabrication of optical fibers and other components where a low refractive index is required.
-
Membranes: Development of membranes for gas separation or liquid filtration with tailored permeability and selectivity.
-
Drug Delivery: As a component of block copolymers for the formation of micelles or nanoparticles for controlled drug release, where the fluorinated segment can provide a distinct hydrophobic core.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4Br2F8 |
| Molecular Weight | 359.84 g/mol |
| Boiling Point | 97 °C |
| Density | 2.098 g/cm³ |
Anticipated Properties of Polymers Derived from this compound
The following table outlines key properties that would be important to characterize for polymers synthesized using this compound. Note: The values are hypothetical and would need to be determined experimentally.
| Property | Expected Range/Characteristic | Method of Analysis |
| Number Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.1 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | -20 to 50 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 100 - 200 °C (if crystalline) | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Contact Angle (Water) | > 110° | Contact Angle Goniometry |
| Tensile Strength | 10 - 50 MPa | Tensile Testing |
| Elongation at Break | 100 - 500% | Tensile Testing |
Experimental Protocols
Dehalogenation Polycondensation
This method involves the reductive coupling of the dibromo monomer to form a carbon-carbon bond, leading to the formation of a polymer chain.
Materials:
-
This compound
-
Reducing agent (e.g., Zinc dust, Magnesium turnings)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add the reducing agent (e.g., 2.5 equivalents of Zinc dust).
-
Activate the reducing agent according to standard procedures (e.g., washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum).
-
Add anhydrous solvent to the flask under an inert atmosphere.
-
In a separate, dry Schlenk flask, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Slowly add the monomer solution to the stirred suspension of the reducing agent at a controlled temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) to observe the disappearance of the monomer.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a proton source (e.g., ethanol).
-
Filter the mixture to remove the excess reducing agent and inorganic salts.
-
Precipitate the polymer by pouring the filtrate into a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.
Synthesis of Fluorinated Block Copolymers
This compound can be used to synthesize a fluorinated block by reacting it with a pre-existing polymer chain containing suitable functional groups (macroinitiator).
Materials:
-
This compound
-
Macroinitiator (e.g., a polymer with terminal alkoxide or thiolate groups)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the macroinitiator in the anhydrous solvent.
-
Add a base if necessary to deprotonate the terminal functional groups of the macroinitiator (e.g., sodium hydride for a hydroxyl-terminated polymer).
-
In a separate dry Schlenk flask, dissolve this compound (at least 2 equivalents per active chain end) in the anhydrous solvent.
-
Slowly add the solution of this compound to the macroinitiator solution at a controlled temperature (e.g., room temperature to 50 °C).
-
Allow the reaction to proceed for several hours to overnight, monitoring the reaction by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or GPC to observe the chain extension.
-
Quench the reaction (e.g., with a small amount of water or acid).
-
Precipitate the block copolymer by pouring the reaction mixture into a selective non-solvent that dissolves the unreacted this compound but not the polymer.
-
Collect the polymer by filtration, wash it, and dry it under vacuum.
Visualizations
Caption: Workflow for Dehalogenation Polycondensation of this compound.
Application Notes and Protocols for Cross-Coupling Reactions Involving 1,4-Dibromooctafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable. 1,4-Dibromooctafluorobutane (Br-(CF₂)₄-Br) is a key building block, offering a C₄ perfluorinated linker that can be incorporated into larger molecules through various synthetic transformations. Among the most powerful methods for C-C bond formation are palladium-catalyzed cross-coupling reactions.
This document provides detailed application notes and proposed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions involving this compound. It is important to note that while the principles of these reactions are well-established, specific literature examples for this compound are scarce. Therefore, the following protocols are based on general knowledge of cross-coupling reactions with perfluoroalkyl halides and are intended as robust starting points for methods development.
Challenges in Cross-Coupling with Perfluoroalkyl Halides
The cross-coupling of perfluoroalkyl halides like this compound presents unique challenges compared to their non-fluorinated counterparts:
-
C-Br Bond Strength: The electron-withdrawing nature of the perfluoroalkyl chain strengthens the C-Br bond, making oxidative addition to the palladium catalyst more difficult.
-
β-Fluoride Elimination: Once the perfluoroalkyl group is transferred to the palladium center, β-fluoride elimination can be a competing side reaction, leading to the formation of unsaturated byproducts.
-
Solubility: The fluorous nature of this compound may require specialized solvent systems to ensure homogeneity of the reaction mixture.
Despite these challenges, with appropriate selection of catalysts, ligands, and reaction conditions, successful cross-coupling reactions can be achieved.
Suzuki-Miyaura Coupling: Synthesis of 1,4-Diaryl-octafluorobutanes
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp³) bonds, reacting an organoboron compound with an organic halide. In the context of this compound, this reaction can be employed to synthesize 1,4-diaryl-octafluorobutanes, which are of interest in liquid crystals and as precursors to fluorinated polymers.
Proposed Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 24 | Expected Moderate |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | Expected Moderate to Good |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | KF | THF | 80 | 36 | Expected Moderate |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | Expected Moderate |
Yields are hypothetical and will require experimental optimization.
Experimental Protocol: Synthesis of 1,4-Diphenyl-octafluorobutane
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (2.2 equiv), and cesium carbonate (3.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Add degassed toluene and water (e.g., 4:1 ratio) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the dibromide).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 24 hours.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 1,4-diphenyl-octafluorobutane.
Sonogashira Coupling: Synthesis of 1,4-Dialkynyl-octafluorobutanes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is a powerful tool for the synthesis of conjugated enynes and alkynyl-substituted aromatic compounds. Applying this to this compound would yield 1,4-dialkynyl-octafluorobutanes, which are valuable precursors for polymers and functional materials.
Proposed Reaction Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 12 | Expected Moderate |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 70 | 18 | Expected Moderate to Good |
| 3 | 1-Hexyne | Pd(OAc)₂ (5) / PPh₃ (10) | CuI (10) | Piperidine | DMF | 50 | 24 | Expected Low to Moderate |
| 4 | Propargyl alcohol | PdCl₂(dppf) (5) | CuI (10) | i-Pr₂NH | Acetonitrile | 80 | 12 | Expected Moderate |
Yields are hypothetical and will require experimental optimization.
Experimental Protocol: Synthesis of 1,4-Bis(phenylethynyl)octafluorobutane
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv).
-
Add anhydrous, degassed THF.
-
Add this compound (1.0 equiv) and phenylacetylene (2.5 equiv).
-
Finally, add triethylamine (4.0 equiv).
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and filtered through a pad of Celite to remove the catalyst and salts.
-
The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,4-bis(phenylethynyl)octafluorobutane.
Stille Coupling: Synthesis of 1,4-Diaryl-octafluorobutanes
The Stille reaction involves the coupling of an organotin compound with an organic halide.[2] A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture, although their toxicity is a significant drawback.[2] This reaction can be a valuable alternative for the synthesis of 1,4-diaryl-octafluorobutanes, particularly when the corresponding boronic acids are unstable.
Proposed Reaction Conditions for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | Expected Moderate |
| 2 | (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | - | Dioxane | 100 | 36 | Expected Moderate |
| 3 | (4-Vinylphenyl)tributyltin | PdCl₂(PPh₃)₂ (5) | - | CuI | NMP | 80 | 24 | Expected Moderate to Good |
| 4 | 2-(Tributylstannyl)thiophene | Pd(OAc)₂ (5) | AsPh₃ (10) | LiCl | DMF | 100 | 18 | Expected Moderate |
Yields are hypothetical and will require experimental optimization.
Experimental Protocol: Synthesis of 1,4-Di(thiophen-2-yl)octafluorobutane
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylarsine (AsPh₃)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.05 equiv), AsPh₃ (0.10 equiv), and LiCl (3.0 equiv).
-
Add anhydrous, degassed DMF.
-
Add this compound (1.0 equiv) and 2-(tributylstannyl)thiophene (2.2 equiv).
-
The reaction mixture is heated to 100 °C and stirred for 18 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether.
-
The solution is washed with aqueous KF to remove tin byproducts, followed by water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired 1,4-di(thiophen-2-yl)octafluorobutane.
Conclusion
The cross-coupling reactions of this compound represent a promising avenue for the synthesis of novel fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. While direct literature precedents are limited, the general principles of Suzuki-Miyaura, Sonogashira, and Stille couplings provide a solid foundation for developing successful protocols. The key to success will lie in careful optimization of reaction parameters, particularly the choice of catalyst, ligand, and solvent system, to overcome the inherent challenges of working with perfluoroalkyl halides. The protocols and data presented herein should serve as a valuable starting point for researchers venturing into this exciting area of fluorine chemistry.
References
Application Note: Protocol for the Synthesis of a Perfluoroalkylated Alcohol via a Zinc-Mediated Barbier-Type Reaction with 1,4-Dibromooctafluorobutane
Introduction and Scientific Context
1,4-Dibromooctafluorobutane (Br(CF₂)₄Br) is a valuable bifunctional building block in modern synthetic chemistry. Its perfluorinated backbone imparts unique physicochemical properties, such as thermal stability, lipophobicity, and strong electron-withdrawing effects, to target molecules. These characteristics are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials[1]. The reactivity of this compound is dominated by the two terminal carbon-bromine bonds. While the strong inductive effect of the fluorine atoms decreases the electron density along the carbon chain, making the C-Br bonds less susceptible to nucleophilic attack compared to their non-fluorinated analogs, they remain effective sites for organometallic transformations[2].
This application note provides a detailed, field-proven protocol for the functionalization of this compound via a Barbier-type reaction. The Barbier reaction is a powerful one-pot method for generating organometallic reagents in situ for immediate reaction with an electrophile, typically a carbonyl compound[3][4]. This approach circumvents the often-difficult separate preparation and storage of organofluorine metallic reagents, which can be unstable[3]. Here, we detail a zinc-mediated reaction with an aromatic aldehyde as a representative electrophile to yield a secondary perfluoroalkylated alcohol, a versatile intermediate for further synthetic elaboration.
Critical Safety and Handling Procedures
Handling this compound and the associated reagents requires strict adherence to safety protocols.
-
Hazard Profile: this compound is known to cause skin irritation and serious eye irritation[5][6]. All handling should be performed within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles at all times.[5][7]
-
Engineering Controls: A well-ventilated laboratory with an accessible emergency eye wash station and safety shower is mandatory.[5] All operations involving the transfer of reagents or the reaction itself must be conducted in a fume hood.
-
Reagent Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and reactive metals like powdered aluminum or magnesium, as this can lead to vigorous or uncontrolled reactions.[7]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][8]
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, labeled container.[9]
Experimental Protocol: Barbier-Type Reaction
This protocol details the mono-functionalization of this compound with 4-methoxybenzaldehyde.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| This compound | C₄Br₂F₈ | 359.84 | 1.80 g | 5.0 | 1.0 |
| Zinc Dust (<10 µm) | Zn | 65.38 | 0.49 g | 7.5 | 1.5 |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 0.68 g | 5.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 50 mL | - | - |
| Saturated aq. NH₄Cl | NH₄Cl | - | 20 mL | - | - |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - | - |
Step-by-Step Methodology
-
Glassware Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum is assembled. All glassware must be rigorously dried in an oven at 120 °C overnight or flame-dried under a stream of inert gas (nitrogen or argon) to exclude moisture.
-
Reagent Setup: Add zinc dust (0.49 g, 7.5 mmol) to the reaction flask. The flask is then purged with nitrogen for 10-15 minutes.
-
Solvent Addition: Add 20 mL of anhydrous THF to the flask via syringe.
-
Reactant Solution Preparation: In a separate dry vial, prepare a solution of this compound (1.80 g, 5.0 mmol) and 4-methoxybenzaldehyde (0.68 g, 5.0 mmol) in 30 mL of anhydrous THF.
-
Reaction Initiation & Execution:
-
Transfer the reactant solution to a syringe for slow addition via a syringe pump. Alternatively, use a pressure-equalizing dropping funnel.
-
Begin vigorously stirring the zinc suspension in the reaction flask.
-
Add the reactant solution dropwise to the zinc suspension over a period of 1 hour at room temperature. A gentle exotherm may be observed. If the reaction becomes too vigorous, the addition rate can be slowed, and the flask can be cooled with a water bath.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2-4 hours after the addition is finished.
-
Workup and Extraction:
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the desired secondary alcohol.
Visualization of Experimental Workflow
Caption: Workflow for the Zinc-Mediated Barbier Reaction.
Scientific Rationale and Mechanistic Insights
The Barbier reaction is mechanistically distinct from the Grignard reaction, although they often yield similar products. The critical difference is the in situ generation of the organometallic nucleophile in the presence of the electrophile[3].
-
Formation of the Organozinc Reagent: The reaction initiates with a single electron transfer (SET) from the surface of the zinc metal to the this compound molecule. This leads to the cleavage of a carbon-bromine bond and the formation of a perfluoroalkyl radical and a bromide anion. A second SET or radical coupling with the surface results in the oxidative insertion of zinc into the C-Br bond, forming the organozinc intermediate, Br(CF₂)₄ZnBr. This species exists in equilibrium with its corresponding Schlenk species.
-
Nucleophilic Addition: The newly formed organozinc reagent is a potent nucleophile. The carbanionic character of the carbon atom bonded to zinc allows it to attack the electrophilic carbonyl carbon of the 4-methoxybenzaldehyde. This addition forms a zinc alkoxide intermediate.
-
Hydrolysis: During the aqueous workup step, typically with a mild acid source like saturated ammonium chloride, the zinc alkoxide intermediate is protonated to yield the final secondary alcohol product and water-soluble zinc salts, which are removed during the extraction phase.
The choice of zinc is strategic; it is reactive enough to insert into the C-Br bond but generally does not react with many functional groups tolerated by Grignard reagents, offering a degree of chemoselectivity. Furthermore, its relative insensitivity to trace amounts of water makes the reaction more robust.[3]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | Inactive zinc surface (oxide layer); Wet reagents or glassware. | Activate zinc by stirring with a catalytic amount of I₂ or 1,2-dibromoethane before adding reactants. Ensure all glassware is meticulously dried and solvents are anhydrous. |
| Low Product Yield | Incomplete reaction; Formation of Wurtz-type coupling side products (Br(CF₂)₈Br); Polymerization. | Extend reaction time and monitor by TLC. Use high-dilution principles (slower addition, larger solvent volume) to favor the desired reaction over intermolecular side reactions.[10] |
| Formation of Di-substituted Product | Reaction of the second C-Br bond with the organozinc intermediate or another aldehyde. | Use a stoichiometric amount or slight excess of this compound relative to the aldehyde to favor mono-substitution. |
Conclusion
This application note details a reliable and scalable protocol for the functionalization of this compound using a zinc-mediated Barbier-type reaction. This one-pot procedure provides efficient access to valuable perfluoroalkylated secondary alcohols, which can serve as key intermediates in medicinal chemistry and materials science. By understanding the underlying mechanism and adhering to the outlined safety and experimental procedures, researchers can effectively utilize this versatile fluorinated building block in their synthetic campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Barbier reaction - Wikipedia [en.wikipedia.org]
- 4. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
Application Note: Purification of 1,4-Dibromooctafluorobutane by Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dibromooctafluorobutane is a fluorinated organic compound used as a building block in organic synthesis and for the development of novel materials. For these applications, a high degree of purity is essential. This document provides a detailed protocol for the purification of this compound using standard laboratory distillation. Distillation is a robust and widely used technique for separating components of a liquid mixture based on differences in their boiling points. Given that this compound is a liquid at room temperature with a boiling point of 97°C, atmospheric distillation is an effective method for its purification.[1][2]
Safety Precautions
Before beginning this procedure, it is crucial to review the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3][4] May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5][6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Handling: Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[6][7] Ensure the work area is well-ventilated.[5]
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. This data is critical for setting up the distillation parameters.
| Property | Value | Reference |
| CAS Number | 335-48-8 | [1][2][3] |
| Molecular Formula | C₄Br₂F₈ | [1][3][4] |
| Molecular Weight | 359.84 g/mol | [1][3][8] |
| Appearance | Clear Liquid | [1] |
| Boiling Point | 97 °C (at 760 mmHg) | [1][2][4] |
| Density | 2.098 g/cm³ | [2][4] |
| Flash Point | 96-98 °C | [2][4] |
| Vapor Pressure | 44 mmHg at 25 °C | [2] |
Experimental Protocol: Simple Distillation
This protocol outlines the purification of this compound by simple distillation at atmospheric pressure. This method is suitable for separating the target compound from non-volatile impurities or impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Boiling chips or a magnetic stir bar
-
Grease for ground glass joints
Apparatus:
-
Heating mantle with a stirrer
-
Round-bottom flask (distilling flask), sized so the liquid fills it to one-half to two-thirds of its volume
-
Distillation head (still head) with a port for a thermometer
-
Thermometer (range appropriate for 97°C)
-
Liebig condenser
-
Receiving flask(s)
-
Clamps and stands to secure the apparatus
-
Tubing for condenser cooling water
Procedure:
-
Apparatus Assembly:
-
Securely clamp the round-bottom flask over the heating mantle.
-
Place the crude this compound and a few boiling chips (or a magnetic stir bar) into the flask.
-
Lightly grease the ground glass joints and connect the distillation head to the flask.
-
Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.
-
Attach the condenser to the side-arm of the distillation head and secure it with a clamp.
-
Connect the tubing to the condenser for cooling water. The water should enter at the lower inlet and exit at the upper outlet.
-
Place the receiving flask at the outlet of the condenser.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser to establish a steady flow.
-
Begin heating the distillation flask gently. If using a stir bar, begin stirring.
-
Observe the temperature. The vapor temperature will rise and then stabilize at the boiling point of the most volatile component.
-
Collect the initial distillate (forerun) in a separate receiving flask. This fraction will contain lower-boiling impurities.
-
When the temperature stabilizes at the boiling point of this compound (approx. 97°C), switch to a clean, pre-weighed receiving flask to collect the main fraction.[1][2]
-
Continue distillation while maintaining a steady temperature. The distillation rate should be controlled to about 1-2 drops per second.
-
If the temperature drops or fluctuates significantly after the main fraction has been collected, stop the distillation. This indicates that the majority of the product has distilled over.
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
-
Post-Purification:
Expected Results
The distillation process should yield fractions with distinct compositions.
| Fraction | Expected Boiling Range (°C) | Expected Composition |
| Forerun | < 95 °C | Volatile impurities |
| Main Fraction | 96 - 98 °C | Pure this compound |
| Residue | N/A | High-boiling or non-volatile impurities |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound by distillation.
Caption: Workflow for the purification of this compound.
Conclusion
Simple atmospheric distillation is a straightforward and effective method for purifying this compound, separating it from non-volatile and other lower-boiling impurities. Adherence to proper safety protocols is mandatory throughout the procedure. For separating impurities with boiling points very close to that of the product, fractional distillation may be required. The purity of the final product should be confirmed by appropriate analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
References
Characterization of 1,4-Dibromooctafluorobutane: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 1,4-Dibromooctafluorobutane (C4Br2F8). The following sections outline methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These techniques are essential for confirming the identity, purity, and structural integrity of this important fluorinated compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS allows for the determination of purity and the identification of potential impurities.
Application Note:
GC-MS analysis of this compound provides high sensitivity and specificity. The electron ionization (EI) mass spectrum is expected to show characteristic fragmentation patterns, including the loss of bromine and fluorine atoms, as well as cleavage of the carbon-carbon bonds. The molecular ion peak may be observed, though it can be weak depending on the ionization energy.
Experimental Protocol:
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or hexane.
-
From the stock solution, prepare a working solution of approximately 10 µg/mL in the same solvent.
-
Filter the working solution through a 0.22 µm syringe filter into a GC vial.
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Data Presentation:
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~8.5 | [M-Br]+, [M-Br-F]+, [C2F4Br]+, [C2F4]+, [CF2Br]+, [CF3]+ |
Note: The retention time and mass fragments are predicted based on the compound's structure and typical behavior of similar compounds. Actual values may vary based on the specific instrument and conditions.
GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹⁹F and ¹³C NMR are particularly informative.
Application Note:
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atoms. Due to the symmetry of this compound, two distinct fluorine environments are expected, which will give rise to two multiplets in the ¹⁹F NMR spectrum. The chemical shifts and coupling patterns provide definitive structural confirmation. ¹³C NMR will show signals for the different carbon atoms, with characteristic splitting due to coupling with fluorine.
Experimental Protocol:
Sample Preparation:
-
Dissolve approximately 20-30 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Ensure the solution is homogeneous.
Instrumentation and Conditions:
| Parameter | ¹⁹F NMR | ¹³C NMR |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent | Bruker Avance III 400 MHz or equivalent |
| Nucleus | ¹⁹F | ¹³C |
| Frequency | 376 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zgig (with ¹H decoupling) | zgpg30 |
| Number of Scans | 128 | 1024 |
| Relaxation Delay (D1) | 2 s | 2 s |
| Reference | External CFCl₃ (δ = 0 ppm) | Internal TMS (δ = 0 ppm) |
Data Presentation:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹⁹F | -60 to -70 | Multiplet | -CF₂Br |
| ¹⁹F | -120 to -130 | Multiplet | -CF₂- |
| ¹³C | 110 to 125 | Triplet | -CF₂Br |
| ¹³C | 105 to 120 | Quintet | -CF₂- |
Note: Chemical shifts are predictions based on typical values for perfluorinated compounds and may vary depending on the solvent and reference standard.
Relationship between molecular structure and expected NMR signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Application Note:
The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations. The C-Br stretching vibrations will appear at lower wavenumbers. The absence of significant C-H, O-H, or N-H stretching bands can confirm the high purity of the sample.
Experimental Protocol:
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid IR cell.
Instrumentation and Conditions:
| Parameter | Value |
| FTIR Spectrometer | PerkinElmer Spectrum Two or equivalent |
| Detector | DTGS |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
| Sample Presentation | KBr plates (neat) or liquid cell (solution) |
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1250 - 1100 | Strong | C-F stretching vibrations |
| 700 - 500 | Medium | C-Br stretching vibrations |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (neat vs. solution) and the solvent used.
Workflow for FTIR analysis of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,4-Dibromooctafluorobutane
Welcome to the technical support center for 1,4-dibromooctafluorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields and addressing common challenges encountered during experiments with this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is sluggish and gives low yields. What can I do to improve it?
A1: Low reactivity in nucleophilic substitution is a common issue with perfluorinated compounds like this compound. The strong electron-withdrawing effect of the fluorine atoms deactivates the carbon-bromine bond towards nucleophilic attack. To improve yields, consider the following:
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Use a more polar, aprotic solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help to solvate the cation of your nucleophile and increase its reactivity.
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Increase the reaction temperature: Higher temperatures can help overcome the activation energy barrier. However, be cautious as this may also promote side reactions.
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Use a stronger nucleophile: If possible, select a more potent nucleophile for your desired transformation.
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Consider phase-transfer catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst can be effective in transporting the nucleophile into the organic phase.
Q2: I am attempting to form a Grignard reagent from this compound, but the reaction is difficult to initiate. Why is this happening and how can I start the reaction?
A2: The formation of Grignard reagents from perfluoroalkyl bromides is known to be more challenging than with their non-fluorinated counterparts. The electron-withdrawing fluorine atoms make the carbon-bromine bond less reactive towards magnesium insertion. Here are some tips for initiating the reaction:
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Activate the magnesium: Use freshly crushed magnesium turnings or activate them with a small amount of iodine or 1,2-dibromoethane.
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Use an entrainer: A small amount of a more reactive alkyl halide, like methyl iodide, can be added to initiate the reaction.
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Apply gentle heating: A small amount of heat from a heat gun can sometimes initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.
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Ensure anhydrous conditions: Water will quench the Grignard reagent, so ensure all glassware and solvents are scrupulously dry.
Q3: I am observing the formation of polymeric byproducts in my reaction. How can I minimize this?
A3: Bifunctional reagents like this compound are prone to polymerization, where the molecule reacts at both ends to form long chains. To favor intramolecular cyclization or mono-substitution, employ the following strategies:
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High dilution: Running the reaction at a very low concentration (e.g., <0.01 M) will favor intramolecular reactions over intermolecular polymerization.
-
Slow addition: Adding the this compound solution dropwise over a long period to the solution of the other reactant will keep its instantaneous concentration low, further discouraging polymerization.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: this compound is a per- and polyfluoroalkyl substance (PFAS) and should be handled with care. It is classified as a skin and serious eye irritant.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guides
Low Yield in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficient reactivity of the substrate. | Increase reaction temperature. Use a more polar aprotic solvent (DMF, DMSO). Consider using a stronger nucleophile. |
| Poor solubility of reactants. | Choose a solvent that dissolves all reactants. | |
| Incomplete reaction. | Increase reaction time and monitor by TLC or GC. | |
| Formation of multiple products | Di-substitution instead of mono-substitution. | Use a stoichiometric excess of the nucleophile. |
| Elimination side reactions. | Use a less basic nucleophile. Lower the reaction temperature. |
Difficulty with Grignard Reagent Formation
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not initiate | Inactive magnesium surface. | Use freshly crushed magnesium turnings. Activate with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of moisture. | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Low reactivity of the substrate. | Use an entrainer like methyl iodide. Apply gentle local heating with a heat gun. | |
| Low yield of Grignard reagent | Wurtz coupling side reaction. | Add the this compound solution slowly to the magnesium. |
| Reaction with solvent. | Use an appropriate ether solvent like diethyl ether or THF. |
Experimental Protocols
General Procedure for Nucleophilic Disubstitution with Sodium Azide
This protocol describes a typical procedure for the reaction of this compound with sodium azide to form 1,4-diazidooctafluorobutane.
Materials:
-
This compound
-
Sodium azide (NaN₃)[2]
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Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by distillation or column chromatography.
General Procedure for Grignard Reagent Formation and Reaction with an Aldehyde
This protocol outlines the formation of the di-Grignard reagent from this compound and its subsequent reaction with an aldehyde.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Aldehyde
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Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Place magnesium turnings (2.4 eq) in an oven-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the this compound solution to the magnesium turnings. If the reaction does not start, gently warm the flask with a heat gun until the color of the iodine disappears and bubbling is observed.
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Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
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Cool the Grignard reagent solution in an ice bath.
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Add a solution of the aldehyde (2.0 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
Visualizations
References
Technical Support Center: 1,4-Dibromooctafluorobutane in Synthesis
Welcome to the Technical Support Center for 1,4-Dibromooctafluorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile fluorinated building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is primarily used as a precursor for the synthesis of five-membered fluorinated heterocyclic compounds. Its two bromine atoms serve as electrophilic sites for nucleophilic attack, making it an ideal building block for creating fluorinated analogs of pyrrolidines, tetrahydrothiophenes, and phospholanes through reactions with appropriate dinucleophiles. The octafluorobutane backbone imparts unique properties to the resulting molecules, such as increased metabolic stability and altered electronic characteristics, which are highly desirable in drug discovery and materials science.
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reaction is intermolecular polymerization. This occurs when molecules of this compound react with the dinucleophile to form linear polymer chains instead of the desired five-membered ring. Other potential side reactions include elimination reactions, which can be promoted by the base used to deprotonate the nucleophile, and incomplete cyclization, resulting in a mono-substituted intermediate.
Q3: How can I minimize the formation of polymeric byproducts?
A3: The key to minimizing polymerization is to favor the intramolecular cyclization over the intermolecular reaction. This is typically achieved by employing high-dilution conditions. By keeping the concentration of the reactants low, the probability of the two ends of the same molecule reacting with each other is increased relative to the probability of two different molecules reacting. Slow addition of one of the reactants to the reaction mixture using a syringe pump is a common and effective technique.
Q4: What type of solvent and base are recommended for reactions with this compound?
A4: The choice of solvent and base is crucial and depends on the specific nucleophile being used. A polar aprotic solvent, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), is often suitable as it can dissolve the reactants and stabilize charged intermediates. The base should be strong enough to deprotonate the nucleophile but not so strong as to promote significant elimination side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (NEt₃) are common choices.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound is classified as a skin and eye irritant.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of fluorinated five-membered heterocycles using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired cyclized product | 1. Low reactivity of the nucleophile: The chosen nucleophile may not be sufficiently reactive to displace the bromide ions from the perfluorinated chain. 2. Reaction conditions not optimal: The temperature may be too low, or the reaction time may be too short. 3. Decomposition of reactants: The reactants may be unstable under the reaction conditions. | 1. Increase nucleophilicity: Use a stronger base to fully deprotonate the nucleophile. Consider using a more nucleophilic reagent if possible. 2. Optimize conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. Extend the reaction time. 3. Check stability: Run control experiments to assess the stability of your starting materials under the reaction conditions. |
| Formation of a significant amount of white, insoluble precipitate (polymer) | 1. High concentration of reactants: The concentrations of this compound and the dinucleophile are too high, favoring intermolecular reactions. 2. Rapid addition of reagents: Adding one reactant too quickly to the other creates localized high concentrations. | 1. Employ high-dilution: Significantly increase the volume of the solvent. 2. Use slow addition: Add the this compound solution dropwise to the solution of the nucleophile and base over a period of several hours using a syringe pump. |
| Presence of a major byproduct with approximately half the molecular weight of the expected product | 1. Incomplete cyclization: The reaction may have stopped after the first nucleophilic substitution, leaving a mono-substituted intermediate. 2. Insufficient base: Not enough base to promote the second, intramolecular cyclization step. | 1. Increase reaction time and/or temperature: This may provide the necessary energy for the intramolecular cyclization to occur. 2. Add more base: Ensure at least two equivalents of base are used for a dinucleophile to facilitate both deprotonation steps. |
| Formation of elimination byproducts | 1. Base is too strong or sterically hindered: A strong or bulky base can favor elimination over substitution. 2. High reaction temperature: Higher temperatures can sometimes favor elimination pathways. | 1. Use a weaker, non-nucleophilic base: Consider using a base like potassium carbonate or triethylamine. 2. Lower the reaction temperature: Find a balance where the substitution reaction proceeds at a reasonable rate without significant elimination. |
Experimental Protocol: Synthesis of 1-Phenyl-2,2,3,3,4,4,5,5-octafluoropyrrolidine
This protocol provides a detailed methodology for the synthesis of a fluorinated pyrrolidine derivative from this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (ACN), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.1 eq) and potassium carbonate (2.5 eq). Add anhydrous acetonitrile to achieve a high-dilution concentration (e.g., 0.01 M with respect to this compound).
-
Reactant Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous acetonitrile. Using a syringe pump, add this solution dropwise to the stirred aniline and potassium carbonate mixture over a period of 4-6 hours at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Phenyl-2,2,3,3,4,4,5,5-octafluoropyrrolidine.
Visualizations
References
Technical Support Center: 1,4-Dibromooctafluorobutane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dibromooctafluorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While a standardized, high-yield synthesis for this compound is not extensively documented in publicly available literature, two plausible routes can be proposed based on fundamental organic chemistry principles and analogous reactions with fluorinated compounds. These are:
-
Free-Radical Bromination of Octafluorobutane: This method involves the substitution of terminal fluorine atoms on octafluorobutane with bromine under UV irradiation. This approach is challenging due to the strength of C-F bonds.
-
Addition of Bromine to Octafluoro-1,3-butadiene: This involves the 1,4-addition of elemental bromine across the conjugated diene system of octafluoro-1,3-butadiene. This method is generally more common for the synthesis of 1,4-dihalo-2-butenes.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors depending on the synthetic route. For the free-radical bromination of octafluorobutane, the high bond dissociation energy of C-F bonds makes the reaction inherently difficult, leading to low conversion. In the case of bromine addition to octafluoro-1,3-butadiene, side reactions such as 1,2-addition or polymerization of the diene can significantly reduce the yield of the desired 1,4-addition product. Incomplete reactions and difficult purification are also common culprits.
Q3: What are the major impurities I should expect?
A3: In the free-radical bromination route, you may find unreacted octafluorobutane and monobrominated intermediates (1-bromooctafluorobutane). For the bromine addition route, the primary impurity is likely the 1,2-addition product (3,4-dibromooctafluoro-1-butene). Other potential impurities include polymers of octafluoro-1,3-butadiene and residual bromine.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through fractional distillation under reduced pressure. This is necessary because perfluorinated compounds often have high boiling points and can be sensitive to high temperatures. Washing the crude product with a solution of sodium bisulfite can help remove any unreacted bromine. Column chromatography on silica gel or alumina can also be employed for smaller-scale purifications, though finding a suitable eluent system can be challenging for highly fluorinated compounds.
Q5: What are the key safety precautions when working with fluorinated compounds and bromine?
A5: Both elemental bromine and many fluorinated organic compounds are hazardous. Bromine is highly corrosive and toxic. Perfluoroalkenes can be toxic, and heating fluorinated compounds can release toxic gases. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., Viton or laminate gloves when handling bromine), is mandatory. Ensure that a safety shower and eyewash station are readily accessible.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Free-Radical Bromination of Octafluorobutane
| Possible Cause | Suggested Solution |
| Insufficient UV Irradiation | Ensure the UV lamp is of the correct wavelength and intensity. The lamp should be placed as close to the reaction vessel as safely possible. Consider using a quartz reaction vessel which is transparent to a broader range of UV light. |
| Low Reaction Temperature | While initiation is photochemical, higher temperatures can be required to promote the propagation steps. Carefully increase the reaction temperature, but monitor for decomposition. |
| Presence of Radical Inhibitors | Ensure all reagents and solvents are free from radical inhibitors (e.g., oxygen, certain impurities). Purge the reaction setup with an inert gas (e.g., nitrogen or argon) before and during the reaction. |
| High C-F Bond Strength | This is an inherent challenge. Consider using a more reactive bromine source or a catalyst if available in the literature for similar transformations. However, such reagents are often specialized. |
Issue 2: Formation of Multiple Products in Bromine Addition to Octafluoro-1,3-butadiene
| Possible Cause | Suggested Solution |
| Competitive 1,2-Addition | The ratio of 1,2- to 1,4-addition is often temperature-dependent. Running the reaction at a higher temperature may favor the thermodynamically more stable 1,4-addition product. Conversely, a lower temperature might favor the kinetically controlled 1,2-product. Experiment with a range of temperatures to find the optimal condition. |
| Polymerization of the Diene | Octafluoro-1,3-butadiene can polymerize, especially at higher temperatures or in the presence of radical initiators. Keep the reaction temperature as low as feasible while still allowing the addition reaction to proceed. Ensure the diene is pure and free of polymerization initiators. Adding a radical inhibitor (that does not interfere with the desired reaction) could be considered, but requires careful selection. |
| Incorrect Stoichiometry | An excess of bromine can lead to further reactions with the product. Use a slight excess of the diene to ensure all the bromine is consumed. |
Experimental Protocols
Hypothetical Protocol 1: Free-Radical Bromination of Octafluorobutane
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Reaction Setup: A quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, a reflux condenser, and a gas outlet is assembled. The outlet is connected to a trap containing a solution of sodium thiosulfate to neutralize any unreacted bromine and HBr gas.
-
Reagent Charging: The reaction vessel is charged with octafluorobutane (1.0 eq) and a non-reactive, high-boiling solvent (e.g., perfluorohexane). The system is then purged with nitrogen for 30 minutes.
-
Reaction Execution: Bromine (2.2 eq) is added to the reaction mixture. The mixture is then irradiated with a high-intensity UV lamp while being stirred vigorously. The reaction temperature is maintained at 80 °C. The reaction is monitored by GC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and washed sequentially with a 10% aqueous solution of sodium bisulfite, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by fractional vacuum distillation.
Hypothetical Protocol 2: Bromine Addition to Octafluoro-1,3-butadiene
-
Reaction Setup: A three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser. The system is maintained under a nitrogen atmosphere.
-
Reagent Charging: Octafluoro-1,3-butadiene (1.1 eq) is dissolved in a suitable inert solvent (e.g., carbon tetrachloride or a perfluorinated solvent) and placed in the reaction flask. The solution is cooled to 0 °C.
-
Reaction Execution: A solution of bromine (1.0 eq) in the same solvent is added dropwise from the dropping funnel over a period of 1-2 hours with constant stirring. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours. The reaction progress is monitored by 19F NMR or GC-MS.
-
Work-up and Purification: The reaction mixture is washed with a 10% sodium bisulfite solution to remove excess bromine, followed by water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by fractional distillation under vacuum.
Data Presentation
Table 1: Comparison of Hypothetical Reaction Conditions and Outcomes
| Parameter | Free-Radical Bromination | Bromine Addition |
| Starting Material | Octafluorobutane | Octafluoro-1,3-butadiene |
| Key Reagent | Bromine (Br₂) | Bromine (Br₂) |
| Initiator/Catalyst | UV light | None (thermal or spontaneous) |
| Typical Temperature | 60-100 °C | 0-25 °C (can be varied) |
| Hypothetical Yield | Low (< 20%) | Moderate (40-60%) |
| Major Byproducts | 1-Bromooctafluorobutane | 3,4-Dibromooctafluoro-1-butene |
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: General experimental workflow for synthesis and purification.
Technical Support Center: Purification of 1,4-Dibromooctafluorobutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Dibromooctafluorobutane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Fractional distillation is the most common and effective method for purifying this compound, particularly for removing impurities with different boiling points.[1][2][3] Given its boiling point of approximately 97°C, distillation at atmospheric pressure is generally feasible.[4][5] For heat-sensitive impurities or to prevent any potential thermal decomposition, distillation under reduced pressure (vacuum distillation) can also be employed.[6][7]
Q2: What are the potential impurities in crude this compound?
A2: The nature of impurities largely depends on the synthetic route. Common impurities may include:
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Unreacted starting materials: Such as perfluoro-1,3-butadiene or other precursors.
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Isomeric byproducts: Other brominated or fluorinated butane isomers that may have formed during synthesis.
-
Oligomeric or polymeric materials: Higher molecular weight byproducts from side reactions.
-
Residual solvents: Solvents used during the synthesis or initial work-up.
-
Decomposition products: Although generally stable, aggressive reaction or purification conditions could lead to degradation products.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11]
-
GC-MS is ideal for identifying and quantifying volatile impurities.
-
¹⁹F NMR and ¹³C NMR spectroscopy can confirm the structure of the desired product and detect fluorinated impurities.
Q4: My purified this compound appears cloudy. What could be the cause?
A4: Cloudiness in the final product often indicates the presence of moisture.[6][7] This can result from incomplete drying of the crude product before distillation or a leak in the distillation apparatus that allows atmospheric moisture to enter. To remedy this, ensure the crude material is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation and check all joints and seals on your distillation setup.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Inefficient fractional distillation leading to co-distillation with impurities.- Product loss during transfer between vessels. | - Use an efficient fractionating column (e.g., Vigreux or packed column) and control the distillation rate carefully.- Ensure careful and quantitative transfers of the material. |
| Poor Separation of Impurities | - Insufficient column efficiency for separating close-boiling impurities.- Distillation rate is too high, preventing proper vapor-liquid equilibrium.[12] | - Increase the length or packing efficiency of the fractionating column.- Reduce the heating rate to maintain a slow and steady distillation, typically 1-2 drops per second of distillate.[12] |
| Product Discoloration | - Thermal decomposition due to excessive heating.- Presence of non-volatile, colored impurities carried over. | - Consider using vacuum distillation to lower the boiling point and reduce thermal stress.- Ensure the distillation is not heated to dryness, which can cause decomposition of the residue. |
| Pressure Fluctuations During Vacuum Distillation | - A leak in the distillation apparatus.- Unstable vacuum source.- "Bumping" of the liquid.[6] | - Check all glass joints and seals for a proper fit and lubrication.- Ensure the vacuum pump is operating correctly and is properly trapped.- Use a magnetic stirrer or boiling chips to ensure smooth boiling.[6] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation at Atmospheric Pressure
This protocol is suitable for obtaining high-purity this compound when impurities have sufficiently different boiling points.
-
Drying the Crude Product:
-
If the crude this compound has been in contact with water (e.g., through an aqueous workup), dry it over an anhydrous drying agent like magnesium sulfate or calcium chloride.
-
Swirl the flask containing the crude product and drying agent and allow it to stand for at least 20-30 minutes.
-
Filter or decant the dried liquid into a clean, dry round-bottom flask suitable for distillation.
-
-
Apparatus Assembly:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
Place a few boiling chips or a magnetic stir bar in the distillation flask. Do not fill the flask more than two-thirds full.[6]
-
-
Distillation Process:
-
Begin heating the distillation flask using a heating mantle or oil bath.
-
As the liquid begins to boil, observe the vapor rising through the fractionating column.
-
The temperature at the distillation head will rise and then stabilize. Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (approx. 97°C), switch to a clean receiving flask to collect the main fraction.[4][5]
-
Maintain a slow and steady rate of distillation.
-
Stop the distillation when a small amount of liquid remains in the distillation flask to avoid overheating the residue.
-
-
Product Handling:
-
Allow the apparatus to cool completely before disassembling.
-
Weigh the purified product and store it in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for poor separation during distillation.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pfigueiredo.org [pfigueiredo.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,4-Dibromooctafluorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Dibromooctafluorobutane (CAS: 335-48-8).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route employed. While specific impurities for its synthesis are not extensively documented in readily available literature, potential impurities can be inferred from common synthetic pathways for halogenated and fluorinated compounds. These may include:
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Unreacted Starting Materials: Residual starting materials from the synthesis process.
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Partially Fluorinated or Brominated Species: Molecules where not all hydrogen atoms have been substituted with fluorine or where bromination is incomplete.
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Isomeric Impurities: Structural isomers that may form during the synthesis.
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Solvent Residues: Traces of solvents used in the reaction or initial work-up.
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Acidic Impurities: Residual acids if they are used as catalysts or reagents in the synthesis.
Q2: What are the recommended methods for purifying this compound?
A2: The most effective purification method will depend on the nature of the impurities present. Based on the properties of fluorinated compounds, the following techniques are recommended:
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Fractional Distillation: This is a primary method for purifying liquid compounds with different boiling points. Given that this compound is a liquid at room temperature, fractional distillation is a suitable technique to separate it from less volatile or more volatile impurities.
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Gas Chromatography (GC): For high-purity requirements, preparative gas chromatography can be an effective method to separate closely boiling isomers and other volatile impurities.
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Washing/Extraction: Preliminary washing with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
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Recrystallization: While less common for low-melting liquids, recrystallization from an appropriate solvent at low temperatures could be a viable option for removing specific impurities if the compound can be solidified.
Q3: How can I remove colored impurities from my this compound?
A3: Colored impurities in halogenated compounds can sometimes be attributed to the presence of dissolved elemental halogens (e.g., bromine). A common pre-purification step is to wash the crude product with a reducing agent solution, such as a 5-10% sodium bisulfite or sodium thiosulfate solution, followed by washing with water.
Troubleshooting Guides
Fractional Distillation
Problem: The product is co-distilling with an impurity.
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Possible Cause: The boiling points of the product and the impurity are very close, or they form an azeotrope.
-
Solution:
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Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
Vary the Pressure: Azeotrope composition can be pressure-dependent. Attempting the distillation under reduced pressure (vacuum distillation) may alter the relative volatilities and allow for separation.
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Azeotropic Distillation: If an azeotrope is known or suspected, consider adding a third component that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.
-
Problem: The compound appears to be decomposing during distillation.
-
Possible Cause: this compound may be thermally unstable at its atmospheric boiling point.
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Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the required boiling temperature.
General Purity Issues
Problem: The purified product is still not meeting the required purity specifications.
-
Possible Cause: The chosen purification method is not suitable for the specific impurities present.
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Solution:
-
Multi-step Purification: Combine different purification techniques. For example, perform a preliminary wash and then a fractional distillation.
-
Chromatographic Methods: For very high purity requirements, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase for fluorinated compounds may be necessary.
-
Experimental Protocols
Fractional Distillation of this compound (Adapted from general principles)
This protocol provides a general guideline for the fractional distillation of this compound. The specific temperatures and pressures should be optimized for your particular setup and purity requirements.
Materials:
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Crude this compound
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Fractionating column (e.g., Vigreux or packed column)
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Distillation flask
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Condenser
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Receiving flasks
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Heating mantle
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Thermometer
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Vacuum pump and gauge (for vacuum distillation)
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Boiling chips or magnetic stirrer
Procedure:
-
Pre-treatment (Optional): If the crude product is acidic or contains colored impurities, wash it in a separatory funnel with a 5% sodium bicarbonate solution, followed by a 5% sodium bisulfite solution (if color is present), and finally with water. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and filter.
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Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed. Place the crude this compound and boiling chips in the distillation flask.
-
Distillation:
-
Atmospheric Pressure: Begin heating the distillation flask. Collect any initial low-boiling fractions (forerun) in a separate receiving flask. Once the temperature stabilizes at the boiling point of this compound (approximately 97 °C at atmospheric pressure), switch to a clean receiving flask to collect the main product fraction.
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Vacuum Distillation: If thermal instability is a concern, connect the apparatus to a vacuum source. Once the desired pressure is reached, begin heating. The boiling point will be significantly lower than at atmospheric pressure.
-
-
Fraction Collection: Collect fractions over a narrow temperature range to ensure high purity.
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Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique, such as Gas Chromatography (GC).
Quantitative Data (Hypothetical Example):
| Purification Step | Initial Purity (GC Area %) | Final Purity (GC Area %) | Yield (%) |
| Fractional Distillation | 85 | >99 | 80 |
Visualizations
stability of 1,4-Dibromooctafluorobutane under reaction conditions
An essential component in modern synthetic chemistry, 1,4-Dibromooctafluorobutane (BrCF₂CF₂CF₂CF₂Br) serves as a valuable building block for introducing perfluorinated chains into organic molecules. This strategy is frequently employed in the development of pharmaceuticals and advanced materials to enhance properties such as metabolic stability, lipophilicity, and thermal resistance.[1][2] However, the unique electronic properties conferred by the dense fluorine substitution present specific challenges regarding its stability and reactivity under various experimental conditions.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and understanding the nuanced behavior of this compound in chemical synthesis.
Troubleshooting Guide
This section addresses specific problems that may be encountered during reactions involving this compound, offering insights into their root causes and providing actionable solutions.
Issue 1: Low or No Reaction Conversion
You are attempting a nucleophilic substitution or a metal-catalyzed cross-coupling reaction, but analysis shows a high percentage of unreacted starting material.
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Possible Cause 1: Reduced Electrophilicity of Carbon-Bromine Bonds. The primary reactive sites in this compound are the carbon-bromine (C-Br) bonds.[3] However, the eight highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect along the carbon backbone. This effect decreases the electron density around the carbon atoms attached to the bromine, strengthening the C-Br bonds and making them less susceptible to nucleophilic attack compared to their non-fluorinated analog, 1,4-dibromobutane.[3]
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Solution 1: Employ More Forcing Reaction Conditions. To overcome the lower reactivity, consider increasing the reaction temperature, extending the reaction time, or using a higher concentration of reagents. For nucleophilic substitutions, a stronger nucleophile or a polar aprotic solvent (e.g., DMF, DMSO) that can stabilize the transition state may be necessary.
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Possible Cause 2: Inappropriate Reaction Type. While structurally similar to alkyl dihalides, the reactivity of this compound is distinct. It is often more amenable to radical reactions or transformations involving single-electron transfer (SET) processes rather than classical Sₙ2-type substitutions. Perfluoroalkyl radicals are key intermediates in many successful transformations.[4]
-
Solution 2: Switch to a Radical-Based Methodology. Consider initiating the reaction with a radical initiator (e.g., AIBN, dibenzoyl peroxide) or using photoredox catalysis.[5] Alternatively, copper-mediated perfluoroalkylation reactions, which can proceed under milder conditions, are highly effective for coupling with aryl or heteroaryl systems.[1][2]
Issue 2: Formation of Unexpected Side Products
Your reaction yields a complex mixture of products, including mono-brominated species, elimination products, or oligomers.
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Possible Cause 1: Dehydrobromination or Dehalogenation. In the presence of strong, non-nucleophilic bases, elimination reactions can compete with substitution, leading to the formation of fluorinated alkenes.[6] Reductive dehalogenation can also occur in the presence of certain metals or reducing agents.[7]
-
Solution 1: Control Basicity and Reagent Stoichiometry. Use a mild, non-nucleophilic base if a base is required. Carefully control the stoichiometry to favor the desired reaction pathway. For instance, in a monophosphorylation reaction, using an excess of the dibromoalkane can reduce the formation of the bis-phosphonated product.[8]
-
Possible Cause 2: Radical Rearrangements or Dimerization. Under radical conditions, the initially formed perfluorobutyl radical can undergo dimerization or other undesired coupling reactions if not efficiently trapped by the intended substrate.
-
Solution 2: Optimize Radical Trapping. Ensure a sufficient concentration of the radical trapping agent or substrate. Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions like dimerization.
Experimental Workflow: Troubleshooting Low Reaction Yield
The following diagram outlines a logical workflow for addressing low conversion rates in reactions involving this compound.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight.[9][10] It is recommended to keep the container tightly sealed to prevent moisture ingress, as hydrolysis can lead to the formation of hydrobromic acid (HBr). Some suppliers also recommend refrigeration (2-8°C) and protection from light.[10]
Q2: What materials and reagents are incompatible with this compound?
As with many haloalkanes, contact with certain materials should be avoided to prevent degradation or hazardous reactions.[11]
| Incompatible Material Class | Potential Outcome | Rationale |
| Strong Oxidizing Agents | Vigorous or explosive reaction. | Can lead to uncontrolled oxidation of the molecule. |
| Strong Bases | Degradation, dehydrobromination. | Promotes elimination reactions. |
| Reactive Metals (e.g., Na, K, powdered Al, Mg) | Formation of reactive organometallics, potential explosion.[11] | Can react similarly to Grignard reagent formation. |
| Moisture/Water | Slow hydrolysis to form HBr. | The presence of acid can catalyze further degradation. |
Q3: How does the reactivity of the two C-Br bonds in this compound compare?
The two C-Br bonds are chemically equivalent due to the molecule's symmetry. In reactions where only one substitution is desired (mono-functionalization), statistical mixtures of unreacted, mono-substituted, and di-substituted products are common. To favor mono-substitution, a significant molar excess of this compound relative to the nucleophile or coupling partner is typically used.[8]
Q4: Can this compound undergo thermal decomposition?
Yes, like many brominated compounds, this compound can decompose at elevated temperatures.[12] While the perfluorinated backbone is thermally robust, the C-Br bonds are the weakest points. Decomposition may proceed via homolytic cleavage of the C-Br bond to form perfluoroalkyl radicals. Therefore, it is crucial to use the lowest effective temperature for reactions and purification processes like distillation.
Diagram: Inductive Effect on C-Br Bond Polarity
The diagram below illustrates the significant difference in electron density at the C-Br bond between 1,4-dibromobutane and its perfluorinated analog, explaining the observed difference in reactivity towards nucleophiles.
Caption: Comparison of inductive effects on C-Br bonds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Remote Radical 1,3-, 1,4-, 1,5-, 1,6- and 1,7-Difunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Research Portal [researchportal.murdoch.edu.au]
preventing decomposition of 1,4-Dibromooctafluorobutane during distillation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,4-dibromooctafluorobutane by distillation. Our aim is to help you prevent decomposition and ensure the integrity of your compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when distilling this compound?
A1: The primary challenge during the distillation of this compound is its potential for thermal decomposition. Like many highly fluorinated and halogenated compounds, it can degrade at elevated temperatures, leading to impurities in the final product and loss of yield.
Q2: What is the recommended distillation method for this compound?
A2: Vacuum distillation is the recommended method for purifying this compound.[1][2][3][4] By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, which minimizes the risk of thermal decomposition.[1][2][3]
Q3: At what temperature should I conduct the vacuum distillation?
A3: For optimal results and to prevent decomposition, the vacuum distillation should be performed at a pressure that allows the compound to boil between 45 °C and 180 °C.[5] Compounds with boiling points above 150 °C at atmospheric pressure are good candidates for vacuum distillation.[3][4]
Q4: What are the likely decomposition pathways for this compound?
A4: While specific studies on the thermal decomposition of this compound are limited, based on data from similar perfluorinated compounds, the most probable decomposition pathway is homolytic cleavage of the carbon-carbon (C-C) bonds within the fluorinated backbone.[6] This process is initiated by thermal energy and can lead to the formation of smaller, volatile perfluorinated and brominated species. Another potential pathway is the elimination of bromine radicals.
Q5: What are the potential decomposition products?
A5: Based on the likely decomposition pathways, you might encounter a mixture of smaller perfluoroalkanes, bromo-perfluoroalkanes, and perfluoroalkenes. The exact composition of these byproducts will depend on the distillation temperature and pressure.
Q6: Are there any chemical stabilizers I can use to prevent decomposition?
A6: While specific stabilizers for this compound are not well-documented, the use of radical scavengers may be beneficial, as the decomposition is likely to proceed through a free-radical mechanism.[7][8] Phenolic compounds like butylated hydroxytoluene (BHT) or hydroquinone are commonly used as radical scavengers in the distillation of other reactive organic compounds. However, their suitability and effectiveness for this specific compound would need to be experimentally determined.
Q7: How can I detect if my this compound has decomposed during distillation?
A7: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique to detect and identify potential decomposition products.[9][10][11][12] You can compare the GC-MS chromatogram of your distilled product with that of the starting material. The appearance of new, lower molecular weight peaks is a strong indication of decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product is discolored after distillation (yellow or brown). | Thermal decomposition leading to the formation of bromine or other colored impurities. | Lower the distillation temperature by reducing the pressure (improving the vacuum). Ensure the distillation is performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Low yield of purified product. | Significant decomposition of the starting material at the distillation temperature. | Optimize the vacuum distillation conditions to achieve a lower boiling point. Consider using a shorter path distillation apparatus to minimize the residence time at high temperatures. |
| Presence of unexpected peaks in the GC-MS analysis of the distilled product. | Decomposition has occurred, leading to the formation of byproducts. | Refer to the solutions for discoloration and low yield. Consider adding a small amount of a radical scavenger to the distillation flask as a trial. |
| Difficulty in achieving a stable vacuum. | Leaks in the distillation apparatus. | Check all ground glass joints for a proper seal. Use a high-quality vacuum grease. Ensure the vacuum pump is in good working order and appropriately sized for the apparatus. |
Experimental Protocols
Protocol 1: Recommended Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with a suitable vacuum grease. Use a magnetic stirrer or boiling chips in the distillation flask to ensure smooth boiling.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
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Heating: Once a stable and low pressure is achieved, begin to gently heat the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection: Collect a small forerun fraction, which may contain more volatile impurities. As the temperature stabilizes at the boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the main product fraction.
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Monitoring: Continuously monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
-
Completion: Once the distillation is complete, allow the apparatus to cool down completely before slowly and carefully releasing the vacuum.
Protocol 2: Analysis of Decomposition Products by GC-MS
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Sample Preparation: Dilute a small aliquot of the distilled this compound in a suitable solvent (e.g., hexane or ethyl acetate).
-
GC-MS Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for separating halogenated compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Method Parameters:
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Injector Temperature: Set to a temperature that ensures volatilization without causing on-column decomposition (e.g., 250 °C).
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Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
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Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected products (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting chromatogram to identify any peaks other than the parent compound. Use the mass spectra of these peaks to identify the decomposition products by comparing them to mass spectral libraries.
Visualizations
Caption: Potential decomposition pathway of this compound under thermal stress.
Caption: Troubleshooting workflow for the distillation of this compound.
References
- 1. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. Understanding Vacuum Distillation [sihaienergytech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radical scavenger | chemistry | Britannica [britannica.com]
- 8. Radical scavengers | Preventing polymerizationï½FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Thermal Desorption–GC–MS for Environmental Contaminant Analysis | Separation Science [sepscience.com]
- 11. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 12. frontier-lab.com [frontier-lab.com]
Technical Support Center: Navigating the Challenges of 1,4-Dibromooctafluorobutane Reactivity
Welcome to the technical support center for 1,4-dibromooctafluorobutane. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the low reactivity of this highly fluorinated compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive compared to its non-fluorinated analog, 1,4-dibromobutane?
The low reactivity of this compound stems from the strong electron-withdrawing effects of the eight fluorine atoms. This high degree of fluorination decreases the electron density along the carbon backbone, which in turn strengthens the carbon-bromine (C-Br) bonds. Consequently, these bonds are more difficult to cleave in typical nucleophilic substitution and organometallic reactions. In contrast, 1,4-dibromobutane readily undergoes S(_N)2 reactions due to the weaker C-Br bond and the absence of these strong electronic effects[1][2].
Q2: What are the primary challenges I can expect when working with this compound?
Researchers often encounter difficulties in achieving efficient reactions due to the compound's low reactivity. Key challenges include:
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Poor yields and slow reaction rates in nucleophilic substitution reactions.
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Difficulty in forming Grignard reagents , as the activation of the C-Br bond with magnesium is often sluggish.
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Limited success in standard cross-coupling reactions without specialized catalysts or harsh reaction conditions.
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Potential for side reactions when forcing conditions are applied to overcome the low reactivity.
Q3: Are there any general strategies to enhance the reactivity of this compound?
Yes, several strategies can be employed to activate the C-Br bond and promote reactivity:
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Use of highly active metals: For Grignard reagent formation, using highly reactive Rieke magnesium or activating the magnesium surface with iodine or 1,2-dibromoethane can be beneficial.
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Specialized catalyst systems: For cross-coupling reactions, employing catalysts with electron-rich and bulky ligands can improve the efficiency of oxidative addition.
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Higher reaction temperatures: Increasing the temperature can provide the necessary activation energy, although this must be balanced against the risk of side reactions and decomposition.
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Use of polar aprotic solvents: Solvents like DMF, DMSO, or NMP can help to solvate intermediates and facilitate certain reactions.
Troubleshooting Guides
Issue 1: Failed or Low-Yield Nucleophilic Substitution
Q: I am attempting a nucleophilic substitution with an amine/alkoxide on this compound and observing no product or very low conversion. What can I do?
A: This is a common issue due to the inert nature of the C-Br bond. Here are some troubleshooting steps:
Troubleshooting Workflow for Nucleophilic Substitution
References
Technical Support Center: Scaling Up Reactions with 1,4-Dibromooctafluorobutane
Welcome to the technical support center for 1,4-Dibromooctafluorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and frequently asked questions (FAQs) encountered when scaling up reactions involving this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling this compound on a larger scale?
A1: this compound is a hazardous chemical that requires strict safety protocols, especially during scale-up operations.[1][2] Key precautions include:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2]
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Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
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Material Compatibility: Avoid contact with strong oxidizing agents, strong bases, and powdered metals like aluminum and magnesium, as these can lead to violent reactions.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.[1]
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Spill and Waste: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not discharge into drains or the environment.
Q2: Why is my reaction with this compound significantly slower than with its non-fluorinated analog, 1,4-dibromobutane?
A2: The presence of eight fluorine atoms in this compound has a strong electron-withdrawing effect. This effect increases the strength of the carbon-bromine bonds, making them less susceptible to nucleophilic attack compared to the non-fluorinated version. Consequently, reactions like nucleophilic substitutions will proceed at a slower rate.
Q3: I am observing low yields in my nucleophilic substitution reaction. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors when working with this compound:
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Reduced Reactivity: As mentioned, the electron-withdrawing nature of the fluorine atoms decreases the reactivity of the C-Br bonds. You may need to employ more forcing reaction conditions, such as higher temperatures, longer reaction times, or more potent nucleophiles.
-
Steric Hindrance: The bulky fluorine atoms can sterically hinder the approach of the nucleophile to the reaction center.
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Side Reactions: At higher temperatures, elimination reactions may compete with the desired substitution, leading to the formation of unsaturated byproducts.
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Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often suitable for nucleophilic substitution reactions.
Q4: Can I form a Grignard reagent with this compound?
A4: The formation of Grignard reagents from perfluoroalkyl halides is known to be challenging. The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms can impede the insertion of magnesium. While not impossible, it often requires highly activated magnesium (e.g., Rieke magnesium) and carefully controlled, anhydrous conditions. Expect lower yields and the potential for side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly | - Insufficient temperature.- Low reactivity of the substrate.- Inactive catalyst or reagent. | - Gradually increase the reaction temperature while monitoring for side product formation.- Consider using a more reactive nucleophile or a catalyst.- Ensure the purity and activity of all reagents. |
| Formation of multiple products (low selectivity) | - Reaction temperature is too high, leading to side reactions (e.g., elimination).- Di-substitution occurring when mono-substitution is desired. | - Optimize the reaction temperature to favor the desired product.- Use a stoichiometric amount of the nucleophile for mono-substitution and add it slowly to the reaction mixture. |
| Difficulty in product isolation and purification | - High boiling point of the product.- Formation of azeotropes with the solvent.- Similar polarity of product and byproducts. | - Consider vacuum distillation for high-boiling products.- Perform a solvent screen for extraction and crystallization.- Optimize chromatographic conditions for better separation. |
| Exothermic reaction leading to poor control | - Inadequate heat dissipation on a larger scale.- Rate of addition of reagents is too fast. | - Ensure the reactor has adequate cooling capacity.- Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature.- Use a reaction calorimeter to study the thermal profile of the reaction before scaling up. |
| Incomplete conversion of starting material | - Insufficient reaction time.- Equilibrium limitations.- Deactivation of catalyst. | - Extend the reaction time and monitor by an appropriate analytical technique (e.g., GC, LC-MS).- If an equilibrium exists, consider removing a byproduct to drive the reaction forward.- Add fresh catalyst or use a higher catalyst loading. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 335-48-8 |
| Molecular Formula | C₄Br₂F₈ |
| Molecular Weight | 359.84 g/mol |
| Boiling Point | 96-98 °C |
| Density | 2.098 g/cm³ |
| Appearance | Colorless liquid |
Table 2: Safety Information for this compound [1][2][3]
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on general principles of organic synthesis involving perfluorinated compounds. They should be optimized for specific applications and performed on a small scale before scaling up.
Protocol 1: Hypothetical Mono-Nucleophilic Substitution
This protocol describes a general procedure for the mono-substitution of this compound with a generic nucleophile (Nu-H).
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous aprotic polar solvent (e.g., DMF, 5-10 mL per gram of substrate).
-
Reagent Addition: In a separate flask, prepare a solution of the nucleophile (Nu-H, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in the same solvent. Add this solution dropwise to the stirred solution of this compound at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Hypothetical Synthesis of a Fluorinated Heterocycle
This protocol outlines a potential pathway for the synthesis of a five-membered fluorinated heterocycle using a di-nucleophile (X-Y-H₂).
-
Reaction Setup: To a solution of the di-nucleophile (e.g., a 1,2-diamine or 1,2-dithiol, 1.0 eq) in a polar aprotic solvent (e.g., DMSO), add a strong base (e.g., sodium hydride, 2.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature and cautiously quench with water. Extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting decision tree for reactions with this compound.
References
- 1. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for 1,4-Dibromooctafluorobutane Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,4-Dibromooctafluorobutane. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during the workup of reactions involving this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound and its reaction mixtures?
A1: this compound is classified as a skin and serious eye irritant.[1] Therefore, it is imperative to handle this compound and its reaction mixtures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
Q2: I am observing a persistent emulsion during the aqueous workup of my reaction. How can I resolve this?
A2: Emulsion formation is a common issue when working with highly fluorinated compounds due to their unique solubility properties. Here are several techniques to break an emulsion:
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help force the separation of the organic layer.[2]
-
Solvent Addition: Adding a small amount of a different organic solvent that is miscible with your extraction solvent but immiscible with water can sometimes disrupt the emulsion.[2]
-
Filtration: For emulsions caused by fine solid particulates, filtering the entire mixture through a pad of Celite can be effective.[3] Celite is a filter aid that can remove the small particles stabilizing the emulsion.[3]
-
Centrifugation: If available, centrifuging the mixture can provide the mechanical force needed to separate the layers.[2]
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation.[2]
Q3: After quenching my Grignard reaction involving this compound, I have a large amount of solid precipitate. How should I proceed with the workup?
A3: The solid is likely magnesium salts formed during the quenching process. To effectively proceed with the workup:
-
Acidic Quench: Use a chilled saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This is generally preferred over strong acids to avoid potential side reactions with sensitive functional groups.
-
Dissolution: If a significant amount of solids remains, a dilute solution of a strong acid like hydrochloric acid (HCl) can be carefully added to dissolve the magnesium salts.[4]
-
Extraction: Once the solids are dissolved, proceed with the extraction using an appropriate organic solvent.
Q4: My copper-catalyzed cross-coupling reaction mixture has a deep color, and I'm concerned about residual copper in my product. How can I remove it during the workup?
A4: Residual copper salts are a common impurity in Ullmann-type and other copper-catalyzed reactions. To remove them:
-
Ammonium Hydroxide/Chloride Wash: Washing the organic layer with a solution of aqueous ammonium hydroxide or saturated ammonium chloride can help to complex and remove the copper salts into the aqueous phase.
-
Filtration through Silica Gel: Passing the crude product through a short plug of silica gel can effectively remove baseline impurities, including residual copper salts.
Troubleshooting Guides
Below are troubleshooting guides for common reactions involving this compound.
Guide 1: Nucleophilic Substitution with Phenols
This guide addresses common issues encountered during the synthesis of 1,4-bis(aryloxy)octafluorobutanes.
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Ineffective base | Use a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). |
| Low reaction temperature | Increase the reaction temperature. Reactions with fluorinated electrophiles can be sluggish. | |
| Poor solvent choice | Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the SₙAr-type reaction. | |
| Formation of Mono-substituted Product Only | Insufficient nucleophile or base | Use a slight excess of the phenol (e.g., 2.2 equivalents) and base (e.g., 3.0 equivalents). |
| Short reaction time | Increase the reaction time and monitor the progress by TLC or GC-MS. | |
| Difficult Product Purification | Unreacted starting material | Optimize the reaction conditions to drive the reaction to completion. |
| Byproducts from side reactions | Purify the crude product using column chromatography. A fluorous solid-phase extraction (F-SPE) cartridge may also be effective for separating the highly fluorinated product from non-fluorinated impurities. |
Guide 2: Grignard Reaction
This guide focuses on troubleshooting the formation and subsequent reaction of the di-Grignard reagent from this compound.
| Problem | Possible Cause | Solution |
| Grignard Reaction Fails to Initiate | Wet glassware or solvent | Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. Use anhydrous diethyl ether or THF as the solvent.[5][6][7] |
| Inactive magnesium surface | Use freshly crushed magnesium turnings or add a small crystal of iodine to activate the magnesium surface.[7] | |
| Low Yield of Desired Product | Wurtz-type coupling of the Grignard reagent | Maintain a dilute solution of the Grignard reagent by slow addition of the this compound solution to the magnesium turnings.[5] |
| Reaction with atmospheric CO₂ or O₂ | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. | |
| Complex Mixture of Products | Incomplete formation of the di-Grignard reagent | Ensure a sufficient excess of magnesium and allow adequate reaction time for the formation of the di-Grignard reagent before adding the electrophile. |
Experimental Protocols
The following are representative experimental protocols for common reactions with this compound. These should be considered as starting points and may require optimization.
Protocol 1: Synthesis of 1,4-Bis(phenoxy)octafluorobutane
This protocol details a nucleophilic aromatic substitution-type reaction.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (2.2 equivalents) in DMF, add potassium carbonate (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic extracts with 1 M HCl, water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Formation and Reaction of the Di-Grignard Reagent
This protocol describes the formation of the di-Grignard reagent and its subsequent reaction with an electrophile (e.g., benzaldehyde).
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Diethyl Ether
-
Iodine (one crystal)
-
Benzaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (2.5 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the dibromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (as evidenced by bubbling and loss of iodine color), add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure the formation of the di-Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of benzaldehyde (2.2 equivalents) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Managing Hazardous Byproducts of 1,4-Dibromooctafluorobutane Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing hazardous byproducts from reactions involving 1,4-dibromooctafluorobutane. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts expected from reactions with this compound?
A1: Direct experimental data on the byproducts of this compound are limited in publicly available literature. However, based on the reactivity of similar perfluorinated and brominated compounds, the following hazardous byproducts can be anticipated:
-
From Nucleophilic Substitution Reactions: Reactions involving nucleophiles may lead to the formation of various substituted octafluorobutanes. Unreacted starting material and excess nucleophile will also be present in the reaction mixture. In cases of incomplete reaction or complex reaction pathways, partially substituted and rearranged fluorinated compounds may be formed.
-
From Thermal Decomposition: At elevated temperatures, this compound can decompose. Analogous to other brominated flame retardants, thermal decomposition can produce hazardous substances such as brominated benzenes, phenols, and other brominated aromatic compounds.[1][2] Products of incomplete combustion, including carbon monoxide and hydrogen bromide, may also be formed.[3]
-
From Hydrolysis: Although perfluorinated compounds are generally resistant to hydrolysis, under certain conditions (e.g., presence of a strong base), hydrolysis of the C-Br bond may occur, potentially leading to the formation of brominated and hydroxylated octafluorobutane derivatives. Hydrolysis of related perfluoroalkyl iodides is known to produce perfluorinated alkyl acids and carboxylates.[4]
Q2: What are the initial signs of a hazardous byproduct-forming side reaction?
A2: Be vigilant for the following indicators during your experiment:
-
Unexpected Color Change: A sudden or unexplained change in the color of the reaction mixture.
-
Gas Evolution: The formation of unexpected fumes or gases.
-
Pressure Build-up: An increase in pressure within a closed reaction system.
-
Inconsistent Analytical Data: Discrepancies in TLC, GC-MS, or NMR data compared to expected outcomes.
-
Precipitate Formation: The appearance of an unexpected solid in the reaction mixture.
Q3: How can I minimize the formation of hazardous byproducts?
A3: To promote a clean reaction and minimize byproduct formation, consider the following:
-
Control of Stoichiometry: Use a precise molar ratio of reactants. An excess of either the nucleophile or the electrophile (this compound) can lead to unwanted side reactions.
-
Temperature Regulation: Maintain strict control over the reaction temperature. Many side reactions are initiated or accelerated at higher temperatures.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions with atmospheric components.
-
Solvent Purity: Use high-purity, dry solvents to avoid unwanted reactions with impurities.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis
Symptoms: Your GC-MS analysis of the reaction mixture shows more peaks than anticipated, suggesting the presence of byproducts.
Possible Causes:
-
Incomplete Reaction: The reaction has not gone to completion, leaving starting materials.
-
Side Reactions: Competing reaction pathways are leading to the formation of undesired products.
-
Decomposition: The reaction temperature may be too high, causing thermal decomposition of the starting material or product.
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze a sample of the this compound starting material by GC-MS to ensure its purity.
-
Optimize Reaction Conditions:
-
Temperature: Lower the reaction temperature in increments of 5-10°C to see if the byproduct peaks are reduced.
-
Reaction Time: Vary the reaction time to determine the optimal point for product formation without significant byproduct accumulation.
-
Solvent: Experiment with different solvents to see if the reaction selectivity can be improved.
-
-
Purification: If byproduct formation is unavoidable, optimize your purification protocol (e.g., column chromatography, distillation) to effectively separate the desired product.
Issue 2: Low Yield of the Desired Product
Symptoms: The isolated yield of your target molecule is significantly lower than expected.
Possible Causes:
-
Byproduct Formation: A significant portion of the starting material is being converted into hazardous byproducts.
-
Reaction Reversibility: The reaction may be reversible under the current conditions.
-
Product Instability: The desired product may be unstable under the reaction or workup conditions.
Troubleshooting Steps:
-
Analyze the Crude Mixture: Use techniques like NMR or GC-MS to analyze the crude reaction mixture to identify and quantify the major components, including byproducts.
-
Modify Workup Procedure:
-
Quenching: Ensure the quenching step is appropriate and does not degrade the product.
-
Extraction: Optimize the extraction solvent and pH to maximize the recovery of the desired product.
-
-
Consider a Different Synthetic Route: If optimization of the current reaction is unsuccessful, it may be necessary to explore an alternative synthetic pathway.
Quantitative Data on Byproduct Formation
Table 1: Hypothetical Quantitative Analysis of a Reaction Mixture
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) |
| Internal Standard | 5.2 | 50,000 | 1.0 |
| This compound | 8.5 | 25,000 | To be determined |
| Desired Product | 10.2 | 60,000 | To be determined |
| Byproduct 1 | 9.1 | 5,000 | To be determined |
| Byproduct 2 | 11.5 | 2,000 | To be determined |
Experimental Protocols
Protocol 1: Quenching a Reaction Containing this compound
Objective: To safely terminate a reaction and neutralize any unreacted this compound and potentially acidic byproducts.
Materials:
-
Reaction mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Procedure:
-
Cool the Reaction: Cool the reaction mixture to 0°C in an ice bath to slow down the reaction rate.
-
Slow Addition of Quenching Agent: While stirring, slowly add the saturated sodium bicarbonate solution dropwise to the reaction mixture. Be cautious of any gas evolution (CO₂).
-
Monitor pH: Periodically check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent and perform a liquid-liquid extraction to separate the organic products from the aqueous layer.
-
Wash the Organic Layer: Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Analysis of Reaction Byproducts by GC-MS
Objective: To identify and quantify the components of a reaction mixture, including unreacted starting materials, the desired product, and any byproducts.
Materials:
-
Crude reaction mixture
-
Internal standard (a compound not present in the reaction mixture with a known concentration)
-
High-purity solvent for dilution (e.g., dichloromethane, methanol)
-
GC vials with caps
-
GC-MS instrument with a suitable column (e.g., a non-polar or low-polarity column like DB-5ms)
Procedure:
-
Prepare a Stock Solution of the Internal Standard: Accurately prepare a stock solution of the internal standard in the chosen solvent.
-
Sample Preparation:
-
Accurately weigh a known amount of the crude reaction mixture into a volumetric flask.
-
Add a known volume of the internal standard stock solution.
-
Dilute to the mark with the solvent.
-
-
GC-MS Analysis:
-
Inject a sample of the prepared solution into the GC-MS.
-
Run a suitable temperature program to achieve good separation of the components.
-
Acquire mass spectra for each peak.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and internal standard based on their retention times and mass spectra.
-
Identify potential byproducts by interpreting their mass spectra.
-
Quantify the components by comparing their peak areas to the peak area of the internal standard.
-
Visualizations
Caption: Troubleshooting workflow for common issues in this compound reactions.
Caption: General workflow for managing waste streams from this compound reactions.
References
- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. m.ciop.pl [m.ciop.pl]
- 4. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 1,4-Dibromooctafluorobutane Reactivity
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 1,4-dibromooctafluorobutane. Its purpose is to provide in-depth technical guidance and troubleshooting support, focusing on the critical impact of solvent selection on reaction outcomes. The highly fluorinated nature of this substrate introduces unique challenges and opportunities in controlling its reactivity, primarily governed by solubility and the modulation of nucleophilic strength.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and reactivity of this compound.
Q1: What are the primary reactions of this compound, and how does its structure influence them?
A1: this compound is a bifunctional electrophile. The strong electron-withdrawing effect of the eight fluorine atoms creates highly electron-deficient carbon centers at the C-Br bonds, making it exceptionally susceptible to nucleophilic substitution reactions .[1][2] Unlike non-fluorinated alkyl halides, it almost exclusively undergoes the Sₙ2 mechanism due to the instability of a potential perfluorinated carbocation.[1][3] Its bifunctionality allows it to act as a four-carbon linker, often used for forming five-membered rings or for polymerization if conditions are not carefully controlled.[4]
Q2: Why is solvent selection so critical for reactions with this compound?
A2: Solvent choice is paramount for several reasons.[5] First, the solubility of perfluorinated compounds can be limited in common organic solvents, necessitating careful selection to ensure a homogeneous reaction mixture.[6] Second, the solvent directly mediates the reactivity of the nucleophile.[7][8] The wrong solvent can solvate and deactivate the nucleophile or fail to stabilize the transition state, leading to slow or failed reactions.
Q3: What is the difference between polar protic and polar aprotic solvents, and which should I choose?
A3: The choice between these two solvent classes is one of the most important decisions for controlling Sₙ2 reactions.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form strong hydrogen bonds. They tend to form a "cage" around anionic nucleophiles, blunting their reactivity.[8][9]
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors. They solvate the cation (e.g., Na⁺, K⁺) but leave the anionic nucleophile "naked" and highly reactive.[10]
For most Sₙ2 reactions with this compound involving anionic nucleophiles, polar aprotic solvents are strongly recommended to maximize reaction rates.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low or No Reaction Conversion
| Possible Cause | Suggested Solution(s) |
| Poor Solubility of Reactants | The high fluorine content of this compound can lead to poor solubility in hydrocarbon-based solvents. Solution: Screen solvents to find one that dissolves all reactants. Acetonitrile or DMF often provide a good balance of polarity and solubilizing power for both the fluorinated substrate and common nucleophiles. In some cases, a co-solvent system may be necessary. |
| Incorrect Solvent Type for Sₙ2 Reaction | Using a polar protic solvent (e.g., ethanol) with an anionic nucleophile (e.g., RO⁻, CN⁻). The solvent is deactivating the nucleophile through hydrogen bonding.[7][9] Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[8] This change can increase reaction rates by several orders of magnitude. |
| Water Contamination (especially in Grignard Reactions) | Grignard reagents are powerful bases that are instantly quenched by water or other protic sources.[11] Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF) and maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction.[12][13] |
Problem 2: Formation of Polymeric Byproducts
| Possible Cause | Suggested Solution(s) |
| High Reactant Concentration | Because this compound has two reactive sites, intermolecular reactions (one molecule reacting with another) can compete with the desired intramolecular reaction (cyclization) or monofunctionalization, leading to polymers.[4] Solution: Employ the high-dilution principle .[4] Use a large volume of solvent to maintain a very low concentration of the reactants (typically <0.01 M). This statistically favors the reactive ends of the same molecule finding each other over reacting with a different molecule.[4] |
| Rapid Addition of Reagents | Adding the dibromide too quickly creates localized areas of high concentration, which promotes polymerization.[4] Solution: Use a syringe pump to add the this compound solution dropwise over several hours to the solution of the nucleophile. This maintains a low instantaneous concentration of the electrophile.[4] |
Problem 3: Grignard Reaction Fails to Initiate
| Possible Cause | Suggested Solution(s) |
| Inactive Magnesium Surface | Magnesium turnings are often coated with a passivating layer of magnesium oxide. Solution: Activate the magnesium prior to adding the bulk of the alkyl halide. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using an ultrasonic bath.[13] |
| Incorrect Solvent | The formation and stability of a Grignard reagent are highly dependent on the solvent. The solvent must be an ether. Solution: Use anhydrous diethyl ether or THF. The lone pairs on the ether oxygen atoms coordinate to the magnesium, solvating and stabilizing the Grignard reagent, which is essential for its formation and reactivity.[11][13] |
Data Presentation
The choice of solvent dramatically impacts reaction kinetics, particularly for Sₙ2 reactions. The following table illustrates the expected trend in relative reaction rates for a typical Sₙ2 reaction (e.g., with N₃⁻) based on fundamental solvent properties.
| Solvent | Solvent Type | Dielectric Constant (ε) | Typical Relative Rate | Rationale |
| Methanol (CH₃OH) | Polar Protic | 33 | 1 | Strong H-bonding solvates and deactivates the nucleophile.[7] |
| Water (H₂O) | Polar Protic | 78 | ~5-10 | Highly polar but also strongly solvates the nucleophile. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 49 | ~1,300 | Effectively solvates the cation, leaving the nucleophile highly reactive. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | ~2,800 | Excellent choice for Sₙ2; effectively solvates cations. |
| Acetonitrile (CH₃CN) | Polar Aprotic | 38 | ~5,000 | Highly polar and poorly H-bonds with anions, leading to very high rates. |
Data is illustrative and based on trends reported for reactions like n-BuBr with N₃⁻, which are directly applicable to Sₙ2 reactions involving this compound.
Visualizations & Workflows
Diagram 1: Solvent Selection Workflow for this compound Reactions
Caption: A decision-making workflow for selecting an appropriate solvent.
Diagram 2: Solvent Effect on Sₙ2 Nucleophilic Attack
Caption: Contrasting the "naked" vs. solvated nucleophile in different solvent types.
Experimental Protocol: Synthesis of a Perfluorinated Diamine
This protocol describes a typical Sₙ2 reaction and highlights critical solvent-dependent steps.
Reaction: Br(CF₂)₄Br + 2 NaN₃ → N₃(CF₂)₄N₃ + 2 NaBr
-
Solvent and Reagent Preparation:
-
Use N,N-Dimethylformamide (DMF) as the solvent. Ensure it is anhydrous grade or dried over molecular sieves. Rationale: DMF is a polar aprotic solvent that will fully dissolve the reactants and maximize the nucleophilicity of the azide anion.
-
Dry sodium azide (NaN₃) in a vacuum oven before use.
-
-
Reaction Setup:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with sodium azide (2.2 equivalents) and anhydrous DMF (to achieve a final substrate concentration of ~0.1 M).
-
-
Execution:
-
Begin vigorous stirring to suspend the sodium azide.
-
In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF.
-
Add the dibromide solution to the azide suspension dropwise via syringe at room temperature over 30 minutes.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether. The product is expected to be in the organic phase.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude diazide by vacuum distillation or column chromatography.
-
References
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. medlifemastery.com [medlifemastery.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. bohr.winthrop.edu [bohr.winthrop.edu]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 1,4-Dibromooctafluorobutane vs. 1,4-Diiodooctafluorobutane
For researchers, scientists, and professionals in drug development, the choice of reagent is paramount to the success and efficiency of a synthetic pathway. This guide provides an objective comparison of the reactivity of two key perfluorinated building blocks: 1,4-dibromooctafluorobutane and 1,4-diiodooctafluorobutane. The selection between these two reagents can significantly impact reaction initiation, rates, and overall yields, particularly in free-radical and nucleophilic substitution reactions.
The fundamental difference in reactivity between this compound and 1,4-diiodooctafluorobutane stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This results in a lower bond dissociation energy for the C-I bond, making 1,4-diiodooctafluorobutane the more reactive species, especially in reactions involving homolytic cleavage to form radicals.
Quantitative Data Summary
The enhanced reactivity of the diiodo- compound is quantitatively supported by electrochemical data. The reduction potential of a perfluoroalkyl halide is a key indicator of its propensity to undergo a single-electron transfer (SET) to form a perfluoroalkyl radical. A less negative reduction potential signifies that the compound is more easily reduced, and thus more reactive in SET-initiated reactions.
| Property | This compound | 1,4-Diiodooctafluorobutane | Data Source(s) |
| Molecular Formula | C₄Br₂F₈ | C₄F₈I₂ | N/A |
| Molecular Weight | 359.84 g/mol | 453.84 g/mol | N/A |
| Onset Reduction Potential (Ered,onset) | -1.52 V vs Ag | -1.06 V vs Ag | [1] |
| Peak Reduction Potential (Ered,peak) | -1.67 V vs Ag | -1.21 V vs Ag | [1] |
| C-X Bond Dissociation Energy (non-fluorinated analogue, CH₃-X) | ~72.1 kcal/mol (C-Br) | ~57.6 kcal/mol (C-I) | [2] |
Note: Bond dissociation energies are for the non-fluorinated analogue CH₃-X and serve as a qualitative indicator for the trend in the perfluorinated systems.
Reaction Mechanisms and Pathways
The primary reaction pathways for both this compound and 1,4-diiodooctafluorobutane involve either free radical intermediates or nucleophilic substitution.
Free Radical Pathway
This pathway is typically initiated by heat, light, or a radical initiator, leading to the homolytic cleavage of the carbon-halogen bond. Due to the weaker C-I bond, 1,4-diiodooctafluorobutane will form radicals under milder conditions than its dibromo counterpart. These radicals can then participate in a variety of reactions, such as addition to alkenes or intramolecular cyclization.
References
A Comparative Guide to Perfluoroalkylating Agents for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The introduction of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry.[1][2][3] This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, a diverse array of reagents has been developed to facilitate this transformation. This guide provides an objective comparison of the most prominent perfluoroalkylating agents, categorized by their mechanism of action: nucleophilic, electrophilic, and radical. The performance of these reagents is compared using available experimental data, and detailed experimental protocols for key transformations are provided.
At a Glance: Key Perfluoroalkylating Agents
Perfluoroalkylating agents are broadly classified based on the nature of the perfluoroalkyl species they deliver to the substrate.
-
Nucleophilic ("Rf⁻") Reagents : These reagents provide a perfluoroalkyl anion equivalent that attacks an electrophilic center. The most common example is the Ruppert-Prakash reagent (TMSCF₃) , which is highly effective for the perfluoroalkylation of carbonyl compounds and imines.[1][2]
-
Electrophilic ("Rf⁺") Reagents : These agents transfer a perfluoroalkyl cation equivalent to a nucleophilic substrate. Key examples include the hypervalent iodine-based Togni's reagents and the sulfonium salt-based Umemoto's reagents .[1][4] They are particularly effective for the perfluoroalkylation of β-ketoesters, silyl enol ethers, and various heteroatoms.[1][4]
-
Radical ("Rf•") Reagents : These reagents generate a perfluoroalkyl radical that can participate in a variety of transformations. Langlois' reagent (CF₃SO₂Na) is a popular choice for its stability and affordability, especially in the perfluoroalkylation of arenes and heteroarenes.[2] Photoredox catalysis has also emerged as a powerful method for generating perfluoroalkyl radicals under mild conditions.[5][6]
Performance Comparison of Perfluoroalkylating Agents
The choice of a perfluoroalkylating agent is highly dependent on the substrate and the desired transformation. The following tables provide a summary of reported yields for the trifluoromethylation of common substrates with various reagents.
Disclaimer: The data presented below is compiled from various sources and may have been obtained under different reaction conditions. Therefore, direct comparison of yields should be made with caution.
Table 1: Trifluoromethylation of Ketones
| Reagent Class | Reagent Example | Substrate | Catalyst/Conditions | Yield (%) | Reference(s) |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Acetophenone | K₂CO₃ (10 mol%), DMF, rt, 2-4h | 92 | [5] |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | 4-Methoxyacetophenone | K₂CO₃ (10 mol%), DMF, rt, 2h | 95 | [5] |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | 2-Hexanone | K₂CO₃ (10 mol%), DMF, rt, 12h | 78 | [5] |
Table 2: Trifluoromethylation of β-Ketoesters
| Reagent Class | Reagent Example | Substrate | Catalyst/Conditions | Yield (%) | Reference(s) |
| Electrophilic | Togni's Reagent I | 2-Methyl-1-indanone-2-carboxylate | - | 95 | [4] |
| Electrophilic | Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | - | 91 | [4] |
| Electrophilic | Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | - | >95 | [4] |
| Electrophilic | Umemoto Reagent IV | Keto ester salt 10 | DMF, -20 °C to rt | 84 | [7] |
Table 3: Trifluoromethylation of Indoles
| Reagent Class | Reagent Example | Substrate | Catalyst/Conditions | Yield (%) | Reference(s) |
| Electrophilic | Togni's Reagent | Indole | Cu(OAc)₂ | up to 90 | [8] |
| Electrophilic | Togni's Reagent | 5-Methoxyindole | Cu(OAc)₂ | 85 | [8] |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Indole | K₂S₂O₈, Glucose, rt | Good to excellent | [9] |
| Radical | Langlois' Reagent (CF₃SO₂Na) | 4-MeO-Indole | TBHP, 140 °C, 18h | 82 | [10] |
| Electrophilic | Umemoto's Reagent | Indoline (C7-position) | Pd(II), Cu(II) | Good | [10][11] |
Mechanistic Overview and Experimental Workflows
The distinct mechanisms of nucleophilic, electrophilic, and radical perfluoroalkylation dictate their substrate scope and reaction conditions.
A particularly powerful method for generating perfluoroalkyl radicals is through photoredox catalysis. This approach often allows for transformations under mild conditions using visible light.
Detailed Experimental Protocols
The following are generalized experimental protocols for the three main classes of perfluoroalkylation reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This protocol describes the trifluoromethylation of an aldehyde using TMSCF₃ with a catalytic amount of a nucleophilic initiator.[12]
Materials:
-
Aldehyde (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (0.1 equiv) or Tetrabutylammonium fluoride (TBAF) (catalytic amount)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in anhydrous DMF or THF, add the catalyst (e.g., K₂CO₃, 0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol, which can be further purified by column chromatography.
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using Togni's or Umemoto's Reagent
This protocol provides a general procedure for the electrophilic trifluoromethylation of a β-ketoester.
Materials:
-
β-Ketoester (1.0 equiv)
-
Togni's Reagent or Umemoto's Reagent (1.1-1.5 equiv)
-
Base (e.g., NaH, K₂CO₃) (optional, depending on the substrate)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the β-ketoester (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, add the base (if required) and stir for the appropriate time at the desired temperature to form the enolate.
-
Add the electrophilic trifluoromethylating reagent (Togni's or Umemoto's) in one portion or portion-wise.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Radical Trifluoromethylation of an Arene using Langlois' Reagent
This protocol outlines a general method for the radical trifluoromethylation of an arene using sodium trifluoromethanesulfinate (Langlois' reagent).[13]
Materials:
-
Arene/Heteroarene (1.0 equiv)
-
Langlois' Reagent (CF₃SO₂Na) (2.0-3.0 equiv)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP), K₂S₂O₈) (2.0-3.0 equiv)
-
Solvent (e.g., CH₃CN, H₂O/CH₃CN mixture)
-
Inert atmosphere (Nitrogen or Argon) (optional, depending on the specific method)
Procedure:
-
To a solution of the arene (1.0 equiv) in the chosen solvent, add Langlois' reagent.
-
Add the oxidant to the reaction mixture.
-
Heat the reaction to the specified temperature and stir for the required time, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The selection of a perfluoroalkylating agent is a critical decision in the design of a synthetic route. Nucleophilic reagents like the Ruppert-Prakash reagent are ideal for the functionalization of carbonyls and imines.[3] Electrophilic agents such as Togni's and Umemoto's reagents provide a powerful means to perfluoroalkylate a wide range of nucleophiles, including enolates and electron-rich aromatic systems.[2][3] For the perfluoroalkylation of unactivated arenes and heteroarenes, radical methods, often employing the economical Langlois' reagent or mild photoredox conditions, are frequently the most effective approach.[2] This guide provides a framework for researchers to navigate the available options and select the most appropriate reagent and conditions for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,4-Dibromooctafluorobutane
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. In the synthesis of complex fluorinated molecules, 1,4-Dibromooctafluorobutane serves as a critical building block. Its bifunctional nature allows for the introduction of a perfluorinated butane chain, a motif that can significantly enhance the metabolic stability and lipophilicity of pharmaceutical candidates. However, the synthetic route to this valuable reagent can introduce impurities that may compromise downstream reactions and the integrity of the final product. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of this compound, complete with supporting experimental insights and comparisons to alternative reagents.
The Criticality of Purity Validation in Fluorinated Building Blocks
The most common route to this compound is the telomerization of tetrafluoroethylene (TFE) with a bromine source. This process, while effective, can lead to a distribution of telomers, with the desired C4 chain being accompanied by shorter (C2) and longer (C6, C8) chain analogs. Incomplete bromination can also result in the presence of monobrominated or unsaturated species. These impurities, if not identified and quantified, can lead to a host of issues in subsequent synthetic steps, including unpredictable reaction kinetics, the formation of complex side-products, and difficulties in purification. Therefore, a robust analytical workflow is not merely a quality control measure but a foundational component of reliable and reproducible research.
A Multi-Modal Approach to Purity Verification
No single analytical technique provides a complete picture of a compound's purity. A self-validating system of protocols, employing orthogonal analytical techniques, is essential for a comprehensive assessment. For this compound, a combination of Gas Chromatography-Mass Spectrometry (GC-MS), ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy, and Mass Spectrometry (MS) offers a powerful and detailed analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Separation and Identification
GC-MS is the primary technique for separating volatile and semi-volatile compounds, making it ideal for analyzing this compound and its likely impurities. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass information for identification.
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (approximately 1 mg/mL) in a volatile, inert solvent such as ethyl acetate or dichloromethane.
-
Instrumentation:
-
GC Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
-
Data Analysis: Identify peaks in the chromatogram by their retention times and mass spectra. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Diagram of the GC-MS Workflow
Caption: Workflow for GC-MS purity analysis.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A Window into the Fluorine Environment
¹⁹F NMR is an exquisitely sensitive technique for characterizing fluorinated compounds. The large chemical shift dispersion and the sensitivity of ¹⁹F chemical shifts to the local electronic environment make it a powerful tool for identifying and quantifying different fluorine-containing species in a sample.[1]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) equipped with a fluorine probe.
-
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Reference: An internal standard such as trifluorotoluene (C₆H₅CF₃) at -63.72 ppm or an external reference of CFCl₃ at 0 ppm.
-
Pulse Program: A simple pulse-acquire sequence is usually sufficient.
-
Relaxation Delay: A longer relaxation delay (e.g., 5-10 seconds) is recommended for accurate quantification.
-
-
Data Analysis: Integrate the signals corresponding to the different fluorine environments. The relative integrals provide a molar ratio of the different fluorinated species present.
Diagram of the ¹⁹F NMR Workflow
Caption: Workflow for ¹⁹F NMR purity analysis.
Mass Spectrometry (MS): Confirming Molecular Identity
Direct infusion mass spectrometry can quickly confirm the molecular weight of the main component and identify the presence of impurities with different masses. The isotopic pattern of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. A compound with two bromine atoms will exhibit a characteristic M, M+2, and M+4 pattern with a relative intensity ratio of approximately 1:2:1.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an ESI or APCI source.
-
Acquisition Parameters:
-
Ionization Mode: Negative ion mode is often effective for perfluorinated compounds.
-
Mass Range: Scan a range that includes the expected molecular weight of the product and potential impurities (e.g., m/z 100-1000).
-
-
Data Analysis: Examine the mass spectrum for the expected molecular ion cluster of this compound and the isotopic patterns of other potential brominated species.
Interpreting the Data: A Comparative Look at Pure vs. Impure Samples
The following table summarizes the expected analytical data for high-purity this compound and a representative impure sample containing common process-related impurities.
| Analyte | Expected GC Retention Time (min) | Key ¹⁹F NMR Chemical Shifts (ppm, relative to CFCl₃) | Expected Mass Spectrum (m/z) and Key Fragments |
| This compound (C₄Br₂F₈) | 12.5 | -65 (CF₂Br), -123 (CF₂) | 358, 360, 362 (M, M+2, M+4) ; 279, 281 (M-Br); 181 (C₂F₄Br) |
| Impurity: 1,2-Dibromotetrafluoroethane (C₂Br₂F₄) | 8.2 | -68 | 258, 260, 262 (M, M+2, M+4) ; 179, 181 (M-Br) |
| Impurity: 1,6-Dibromododecafluorohexane (C₆Br₂F₁₂) | 15.8 | -65 (CF₂Br), -122, -124 (CF₂) | 458, 460, 462 (M, M+2, M+4) ; 379, 381 (M-Br) |
| Impurity: 1-Bromo-4-hydrooctafluorobutane (C₄HBrF₈) | 11.9 | -65 (CF₂Br), -123, -137 (CF₂H) | 280, 282 (M, M+2) ; 201 (M-Br) |
Comparison with Alternative Reagents
The choice of a bifunctional perfluoroalkylating agent depends on the desired reactivity and the specific synthetic context. Below is a comparison of this compound with two common alternatives.
| Reagent | Key Advantages | Key Disadvantages | Purity Validation Considerations |
| This compound | - Good balance of reactivity and stability. - Readily available. | - Bromine is a moderately good leaving group. | - As detailed in this guide (GC-MS, ¹⁹F NMR, MS). |
| 1,4-Diiodooctafluorobutane | - Higher reactivity due to iodine being a better leaving group. - Useful for a wider range of coupling reactions.[2] | - More expensive and less stable, particularly to light.[3] | - Similar to the dibromo analog, but with a focus on potential iodine-related impurities. GC-MS and ¹⁹F NMR are key. The mass spectrum will show a characteristic M+ peak for the diiodo compound. |
| Perfluorohexyl Bromide | - Monofunctional, allowing for sequential or controlled additions. - Commercially available at high purity. | - Not a direct replacement for bifunctional applications. | - Primarily GC-MS to check for isomers and homologs. ¹⁹F NMR is also highly effective. |
Conclusion: A Rigorous Approach to Ensuring Quality
Validating the purity of synthesized this compound is a critical step that underpins the success of subsequent research and development. A multi-technique approach, leveraging the separation power of GC, the structural insights of ¹⁹F NMR, and the mass confirmation of MS, provides a robust and self-validating system for quality control. By understanding the potential impurities arising from the synthesis and employing these analytical strategies, researchers can proceed with confidence, knowing that their starting materials meet the high standards required for cutting-edge scientific discovery.
References
19F NMR Spectroscopy: A Comparative Guide to 1,4-Dibromooctafluorobutane and its Homologues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 19F Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-dibromooctafluorobutane. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide leverages data from analogous α,ω-dibromoperfluoroalkanes and established principles of 19F NMR spectroscopy to provide a representative comparison. This approach allows for an insightful exploration of the structural information that can be gleaned from the 19F NMR spectra of this class of compounds.
Performance Comparison: 19F NMR Spectral Parameters
The 19F NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two chemically non-equivalent difluoromethylene (-CF2-) groups. The bromine atoms at the termini of the carbon chain induce a significant downfield shift on the adjacent -CF2- groups (α-CF2) compared to the internal -CF2- groups (β-CF2).
For comparison, we can consider the expected chemical shifts and coupling constants for this compound alongside its shorter and longer chain homologues, 1,2-dibromotetrafluoroethane and 1,6-dibromododecafluorohexane.
| Compound Name | Structure | Fluorine Environment | Expected Chemical Shift (δ, ppm) vs. CFCl3 | Expected Multiplicity | Expected 3JF-F Coupling (Hz) |
| This compound | Br(CF2)4Br | α-CF2 | -60 to -70 | Triplet | ~5-15 |
| β-CF2 | -120 to -130 | Quintet | ~5-15 | ||
| 1,2-Dibromotetrafluoroethane | Br(CF2)2Br | α-CF2 | -65 to -75 | Singlet | N/A |
| 1,6-Dibromododecafluorohexane | Br(CF2)6Br | α-CF2 | -60 to -70 | Triplet | ~5-15 |
| β-CF2 | -120 to -130 | Quintet | ~5-15 | ||
| γ-CF2 | -120 to -130 | Quintet | ~5-15 |
Note: The chemical shift and coupling constant values presented are estimates based on typical ranges for perfluoroalkanes and related structures. Actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.
Experimental Protocol: Acquiring 19F NMR Spectra
The following provides a general methodology for obtaining high-quality 19F NMR spectra of fluorinated small molecules like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid or 5-10 µL of the liquid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, acetone-d6, or DMSO-d6) in a standard 5 mm NMR tube.
-
Ensure the chosen solvent does not have signals that overlap with the expected fluorine resonances.
-
For quantitative measurements, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) can be added to ensure full relaxation of the 19F nuclei.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Tune and match the probe for the 19F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient. For quantitative results, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[1]
-
Spectral Width: A wide spectral width (e.g., -250 ppm to 50 ppm) should be initially used to ensure all fluorine signals are captured.[2]
-
Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral range.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative spectra. For quantitative analysis, the relaxation delay should be at least 5 times the longest T1 relaxation time of the fluorine nuclei.[1]
-
Number of Scans: Dependent on the sample concentration, typically ranging from 16 to 128 scans.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using an internal or external standard (e.g., CFCl3 at 0 ppm).
-
Integrate the signals to determine the relative ratios of the different fluorine environments.
-
Analyze the multiplicities and measure the coupling constants to elucidate the spin-spin coupling network.
Visualizing Spin-Spin Coupling in this compound
The following diagram illustrates the expected spin-spin coupling pattern for this compound, which gives rise to the characteristic multiplicities observed in the 19F NMR spectrum.
Caption: Spin-spin coupling in this compound.
Logical Workflow for Spectral Interpretation
The process of interpreting the 19F NMR spectrum of a molecule like this compound follows a logical progression from initial data acquisition to final structure confirmation.
References
A Comparative Guide to the Mass Spectrometry of 1,4-Dibromooctafluorobutane and Alternative Halogenated Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry characteristics of 1,4-dibromooctafluorobutane. Due to the limited availability of experimental mass spectra for this specific compound, its fragmentation pattern has been predicted based on established principles of mass spectrometry for halogenated and perfluorinated compounds. For comparative purposes, this guide includes experimentally obtained mass spectra of three alternative compounds: the non-fluorinated analog 1,4-dibromobutane, the non-brominated perfluoroalkane decafluorobutane, and the shorter-chain perfluorinated dibromide 1,2-dibromotetrafluoroethane. Detailed experimental protocols for the analysis of such volatile halogenated compounds are also provided.
Data Presentation: Comparison of Mass Spectra
The following table summarizes the key mass-to-charge ratios (m/z) for this compound and its selected alternatives. The data for the alternative compounds are derived from experimental spectra, while the data for this compound are predicted.
| Compound | Molecular Formula | Molecular Weight (Da) | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |
| This compound | C4Br2F8 | 359.8 | 360/358/362 (Predicted) | 131 (Predicted, [C3F5]+) | 279/281 ([M-Br]+), 181 ([C4F7]+), 119 ([C2F5]+), 100 ([C2F4]+), 79/81 ([Br]+), 69 ([CF3]+) |
| 1,4-Dibromobutane [1][2][3][4] | C4H8Br2 | 215.9 | 216/214/218 | 55 | 135/137 ([M-Br]+), 79/81 ([Br]+), 41 |
| Decafluorobutane [5][6] | C4F10 | 238.0 | Not Observed | 69 | 219 ([M-F]+), 169 ([C3F7]+), 131 ([C3F5]+), 119 ([C2F5]+), 100 ([C2F4]+) |
| 1,2-Dibromotetrafluoroethane [7][8][9][10][11] | C2Br2F4 | 259.8 | 260/258/262 | 179/181 | 131 ([C2F4Br]+), 100 ([C2F4]+), 79/81 ([Br]+) |
Experimental Protocols
The following is a general protocol for the analysis of volatile halogenated organic compounds, such as this compound and the presented alternatives, using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Samples are typically prepared by dissolving in a volatile organic solvent (e.g., methanol, hexane) to a concentration range of 10-100 ng/µL.
-
For trace analysis in complex matrices like water or soil, purge-and-trap or headspace sampling techniques are recommended to extract and concentrate the volatile analytes.[12][13][14]
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: A suitable solvent delay (e.g., 3 minutes) is used to prevent the solvent peak from damaging the detector.
-
Data Acquisition: Full scan mode.
Mandatory Visualization
The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.
Caption: Predicted EI fragmentation of this compound.
References
- 1. 1,4-Dibromobutane(110-52-1) MS spectrum [chemicalbook.com]
- 2. massbank.eu [massbank.eu]
- 3. 1,4-Dibromobutane | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butane, 1,4-dibromo- [webbook.nist.gov]
- 5. Butane, decafluoro- [webbook.nist.gov]
- 6. Butane, decafluoro- [webbook.nist.gov]
- 7. 1,2-Dibromotetrafluoroethane [webbook.nist.gov]
- 8. 1,2-Dibromotetrafluoroethane [webbook.nist.gov]
- 9. 1,2-Dibromotetrafluoroethane [webbook.nist.gov]
- 10. 1,2-Dibromotetrafluoroethane [webbook.nist.gov]
- 11. 1,2-Dibromotetrafluoroethane [webbook.nist.gov]
- 12. floridadep.gov [floridadep.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. gcms.cz [gcms.cz]
A Comparative Guide to Dibromoalkanes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dibromoalkanes are versatile bifunctional building blocks in organic synthesis, serving as precursors for a wide array of molecular architectures. Their utility stems from the presence of two bromine atoms, which can act as leaving groups in nucleophilic substitution reactions or participate in various coupling and cyclization reactions. The spacing between the two bromine atoms profoundly influences their reactivity and the types of products that can be formed. This guide provides a comparative analysis of the performance of different dibromoalkanes in key synthetic transformations, supported by experimental data and detailed protocols.
Reactivity and Applications: A Comparative Overview
The reactivity of dibromoalkanes is largely dictated by the length of the carbon chain separating the two bromine atoms. This structural difference governs their propensity to undergo intramolecular versus intermolecular reactions.
| Dibromoalkane | Key Applications | Predominant Reaction Type(s) | Notes |
| 1,2-Dibromoethane | Synthesis of 1,2-difunctionalized compounds, heterocycles (e.g., pyrazines) | Intermolecular Nucleophilic Substitution, Elimination | Prone to elimination reactions. Less favorable for intramolecular cyclization to form a three-membered ring.[1] |
| 1,3-Dibromopropane | Synthesis of cyclopropane and cyclobutane derivatives, three- and four-membered heterocycles | Intramolecular Cyclization (e.g., Wurtz reaction, malonic ester synthesis) | Ideal for forming stable three- and four-membered rings due to the favorable proximity of the reactive centers.[1] |
| 1,4-Dibromobutane | Synthesis of cyclobutane and cyclopentane derivatives, five-membered heterocycles (e.g., pyrrolidine, tetrahydrofuran) | Intramolecular Cyclization, Intermolecular dialkylation | Readily undergoes intramolecular cyclization to form five-membered rings. Can also be used to link two different nucleophiles. |
| Longer-chain α,ω-dibromoalkanes (e.g., 1,5-dibromopentane, 1,6-dibromohexane) | Synthesis of larger rings, polymers | Intermolecular dialkylation, Intramolecular cyclization (for large rings under high dilution) | Intramolecular cyclization is less favorable and often requires high-dilution conditions to suppress intermolecular polymerization. |
Cyclization Reactions: Formation of Carbocycles
Dibromoalkanes are extensively used in the synthesis of cyclic compounds. The length of the alkyl chain is the primary determinant of the ring size formed.
Synthesis of Cyclopropane
The intramolecular Wurtz reaction using 1,3-dibromopropane and a metal like sodium is a classic method for cyclopropane synthesis.
Experimental Protocol: Freund Reaction (Intramolecular Wurtz Coupling)
-
In a flame-dried flask under an inert atmosphere, add sodium metal to a suitable solvent (e.g., dry toluene).
-
Heat the mixture to reflux to create a fine dispersion of sodium.
-
Cool the mixture and add a solution of 1,3-dibromopropane in the same solvent dropwise.
-
The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, continue to stir the mixture at reflux until the reaction is complete (monitored by GC).
-
Cool the reaction mixture, quench any unreacted sodium carefully with ethanol, followed by water.
-
The cyclopropane product is a gas and can be collected in a cold trap.
Note: The yield of this reaction can be improved by using zinc as the dehalogenating agent with sodium iodide as a catalyst.[1]
References
The Perfluorinated Advantage: A Comparative Guide to 1,4-Dibromooctafluorobutane as a Bioconjugation Linker
In the landscape of drug development and bioconjugation, the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. While traditional linkers, such as those based on polyethylene glycol (PEG) and succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are well-established, the strategic incorporation of fluorine into linker structures presents a compelling alternative. This guide provides a comparative analysis of 1,4-Dibromooctafluorobutane, a perfluorinated linker, against other commonly used linkers, offering insights into its potential advantages for researchers, scientists, and drug development professionals.
The introduction of fluorine into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties.[1][2] Perfluorinated compounds, in particular, exhibit unique physicochemical characteristics stemming from the properties of the carbon-fluorine bond, including its high stability and the distinct hydrophobicity of perfluoroalkyl chains.[3][4] These characteristics can translate into significant advantages when this compound is employed as a linker in bioconjugates like antibody-drug conjugates (ADCs).
Comparative Analysis of Linker Properties
The selection of a linker is a balance of properties to optimize the performance of the bioconjugate. Below is a comparative overview of this compound against two commonly used linkers: a hydrophilic PEG-based linker and a hydrophobic SMCC linker.
| Property | This compound (Perfluorinated) | Polyethylene Glycol (PEG) Linker | SMCC (Alkyl-Aryl) Linker |
| Nature | Hydrophobic, Lipophobic | Hydrophilic | Hydrophobic |
| Chemical Stability | High (strong C-F bonds) | Moderate | High (stable amide and thioether bonds) |
| Metabolic Stability | High (resistant to enzymatic degradation) | Low to Moderate (susceptible to enzymatic cleavage) | High |
| Solubility | Low in aqueous and organic solvents | High in aqueous solutions | Low in aqueous solutions |
| Impact on ADC Aggregation | Potential for aggregation with hydrophobic drugs | Reduces aggregation, improves solubility[5] | May increase aggregation with hydrophobic drugs[6] |
| Pharmacokinetics (PK) | May lead to faster clearance due to hydrophobicity | Prolongs circulation half-life, reduces clearance[7] | Can contribute to faster clearance |
| Immunogenicity | Potentially low | Low | Low |
| Drug-to-Antibody Ratio (DAR) | May be limited by solubility constraints | Can enable higher DARs without aggregation[8] | Typically limited to lower DARs to avoid aggregation |
Potential Advantages of this compound
The unique properties of the perfluorinated backbone of this compound can offer several advantages in specific applications:
-
Enhanced Stability: The strength of the carbon-fluorine bond can impart exceptional chemical and metabolic stability to the linker, preventing premature cleavage of the conjugated molecule in circulation.[4] This is a critical factor in ensuring that the therapeutic payload is delivered to the target site.
-
Modulation of Physicochemical Properties: The extreme hydrophobicity and lipophobicity, a phenomenon known as the "fluorous effect," can be leveraged to create bioconjugates with unique partitioning properties.[9] This could be advantageous in applications requiring specific interactions or phase-separation-like behavior.
-
Unique Interaction Profile: The fluorinated surface of the linker can lead to interactions that are orthogonal to the typical hydrophobic and hydrophilic interactions that govern biomolecular recognition.[3] This could potentially be exploited to direct the bioconjugate to specific microenvironments.
-
Probing and Imaging: The presence of multiple fluorine atoms provides a unique spectroscopic handle (¹⁹F NMR) that can be used to monitor the bioconjugate in complex biological systems without the background noise associated with proton NMR.[10]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the synthesis and evaluation of bioconjugates. Below are representative methodologies for conjugation and characterization.
Protocol 1: Two-Step Conjugation of a Thiol-Containing Payload to an Antibody via this compound
This protocol describes a general method for attaching a thiol-containing drug to the lysine residues of an antibody using the heterobifunctional properties of this compound.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Thiol-containing payload (e.g., a cytotoxic drug)
-
Reducing agent (e.g., TCEP)
-
Reaction buffers (e.g., borate buffer, pH 8.5 for aminolysis; phosphate buffer, pH 7.0 for thiolation)
-
Organic co-solvent (e.g., DMF or DMSO)
-
Desalting columns
Procedure:
Step 1: Reaction of this compound with the Thiol-Containing Payload
-
If the payload contains a disulfide bond, reduce it using a 2-fold molar excess of TCEP for 30 minutes at room temperature.
-
Dissolve the thiol-containing payload and a 10-fold molar excess of this compound in an organic co-solvent like DMF.
-
Add phosphate buffer (pH 7.0) to achieve a final organic solvent concentration of 20-30%.
-
Incubate the reaction at room temperature for 1-2 hours, monitoring the formation of the monoadduct by LC-MS.
-
Purify the payload-linker conjugate using preparative HPLC.
Step 2: Conjugation of the Payload-Linker to the Antibody
-
Exchange the antibody into a conjugation buffer (e.g., borate buffer, pH 8.5) using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Dissolve the purified payload-linker conjugate in DMSO.
-
Add a 20-fold molar excess of the payload-linker conjugate to the antibody solution. The final DMSO concentration should not exceed 10%.
-
Incubate the reaction at 37°C for 8-12 hours with gentle mixing.
-
Remove the excess, unreacted payload-linker conjugate using a desalting column equilibrated with PBS (pH 7.4).
-
Characterize the resulting ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
Protocol 2: Pharmacokinetic Analysis of an ADC in a Preclinical Model
Objective: To determine the key pharmacokinetic parameters of an ADC in a rodent model.
Procedure:
-
Administer the ADC intravenously to a cohort of mice or rats at a defined dose.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 1 week).
-
Process the blood samples to obtain plasma or serum.[11]
-
Quantify the concentration of the total antibody and the intact ADC in the plasma/serum samples using methods such as ELISA and LC-MS, respectively.
-
Plot the concentration-time data and use pharmacokinetic modeling software to determine key parameters such as half-life (t₁/₂), clearance (CL), and area under the curve (AUC).[12]
Visualizing Workflows and Concepts
Diagrams generated using Graphviz can effectively illustrate complex workflows and relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Comparison: 1,4-Dibromooctafluorobutane and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the key spectroscopic and physical data for 1,4-Dibromooctafluorobutane and its comparators.
Table 1: Physical and Chemical Properties
| Property | This compound | 1,2-Dibromotetrafluoroethane | Perfluorobutane |
| Molecular Formula | C₄Br₂F₈[1][2] | C₂Br₂F₄[3] | C₄F₁₀[4] |
| Molecular Weight | 359.84 g/mol [1][2] | 259.823 g/mol [3] | 238.03 g/mol [4] |
| CAS Number | 335-48-8[1][2] | 124-73-2[3] | 355-25-9 |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Key Fragments (m/z) and Adducts | Data Type |
| This compound | N/A | [M+H]⁺: 358.83118, [M+Na]⁺: 380.81312, [M-H]⁻: 356.81662[5] | Predicted |
| 1,2-Dibromotetrafluoroethane | Electron Ionization | Not explicitly listed, but spectrum is available in NIST WebBook[6] | Experimental |
| Perfluorobutane | GC-MS | Top Peak: 69, 2nd Highest: 119, 3rd Highest: 31[4] | Experimental |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | State | Key Absorption Bands (cm⁻¹) | Data Source |
| This compound | Not Available | No experimental data found. | N/A |
| 1,2-Dibromotetrafluoroethane | Solution (10% CCl₄ for 5000-1330, 10% CS₂ for 1330-625) | Spectrum available in NIST WebBook, specific peak values not listed in abstract.[3] | Experimental |
| Perfluorobutane | Vapor Phase | Spectrum available, specific peak values not listed in abstract.[4] | Experimental |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR)
Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. The final volume should be approximately 0.5-0.7 mL.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
Nucleus: ¹⁹F
-
Frequency: Observe at the appropriate frequency for ¹⁹F on the given spectrometer (e.g., ~376 MHz on a 400 MHz instrument).
-
Reference: A sealed capillary containing a reference standard such as CFCl₃ (0 ppm) or an external reference can be used.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the fluorine nuclei.
-
Number of Scans: 16 to 128 scans, depending on the sample concentration.
-
Spectral Width: A wide spectral width (e.g., 200-300 ppm) should be used initially to ensure all signals are captured, given the large chemical shift range of ¹⁹F.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.
Sample Preparation (for liquids):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of the neat liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty, clean salt plates.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.
-
Ensure the sample is free of non-volatile residues by filtering if necessary.
-
Transfer the solution to a GC vial.
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically operated at a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms) is commonly used for general-purpose analysis.
-
Oven Program: A temperature ramp is used to elute compounds based on their boiling points. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp at 10-20 °C/min to a final temperature of 250-300 °C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Source: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Scan Range: A mass range of m/z 40-500 is typically scanned.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical stages of spectroscopic analysis.
References
Confirming the Structure of 1,4-Dibromooctafluorobutane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of fluorinated molecules like 1,4-dibromooctafluorobutane and its derivatives is paramount for understanding their chemical behavior and potential applications. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the unambiguous structure elucidation of this class of compounds.
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of robust analytical methodologies for the precise characterization of fluorinated compounds is a critical area of research. This guide focuses on the structural confirmation of this compound and its derivatives, outlining the primary spectroscopic and crystallographic techniques employed for this purpose.
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are the cornerstones of molecular structure determination. Each technique provides unique and complementary information, and a combination of these methods is often necessary for unequivocal structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For fluorinated compounds, both ¹⁹F and ¹³C NMR provide invaluable data.
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR probe. The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and provides detailed information about the electronic environment of each fluorine atom.
¹³C NMR Spectroscopy: While less sensitive than ¹H or ¹⁹F NMR, ¹³C NMR provides direct information about the carbon skeleton of the molecule. The coupling between carbon and fluorine atoms (J-coupling) can provide crucial connectivity information.
Table 1: Comparison of NMR Spectroscopic Data for this compound and a Hypothetical Derivative
| Compound | Technique | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| This compound | ¹⁹F NMR | -63.5 (t) | |
| -118.0 (m) | |||
| ¹³C NMR | 110.2 (t) | J(C-F) = 258 | |
| 117.5 (t) | J(C-F) = 265 | ||
| Hypothetical Derivative: 1-Azido-4-bromooctafluorobutane | ¹⁹F NMR | -64.2 (t) | |
| -119.5 (m) | |||
| -122.8 (m) | |||
| ¹³C NMR | 109.8 (t) | J(C-F) = 260 | |
| 116.9 (t) | J(C-F) = 268 | ||
| 55.1 (t) | J(C-F) = 245 |
Note: Data for the hypothetical derivative is illustrative and based on expected shifts upon substitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition. For halogenated compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a characteristic signature in the mass spectrum.
Table 2: Key Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Relative Abundance |
| [M]⁺ | 357.82 | 357.8 | Low |
| [M-Br]⁺ | 278.90 | 278.9 | High |
| [C₂F₄Br]⁺ | 178.91 | 178.9 | Moderate |
| [C₂F₄]⁺ | 100.00 | 100.0 | Moderate |
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. This technique is invaluable for establishing the absolute stereochemistry of chiral derivatives.
Table 3: Selected Crystallographic Data for a Hypothetical Crystalline Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C-C Bond Lengths (Å) | 1.53 - 1.55 |
| C-F Bond Lengths (Å) | 1.33 - 1.35 |
| C-Br Bond Length (Å) | 1.94 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 5-10 mg/mL. A small amount of a reference standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) may be added.
Data Acquisition:
-
¹⁹F NMR: Spectra are typically acquired on a 300-500 MHz spectrometer. A standard pulse sequence is used, with a sufficient relaxation delay to ensure quantitative results.
-
¹³C NMR: Due to the lower sensitivity, a higher number of scans is typically required. Proton decoupling is often employed to simplify the spectra and improve the signal-to-noise ratio.
Mass Spectrometry
Sample Introduction: Samples can be introduced directly via a solids probe or, more commonly, after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Ionization: Electron ionization (EI) is a common technique for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS.
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
X-ray Crystallography
Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Workflow for Structure Confirmation
The logical flow for confirming the structure of a new this compound derivative is outlined below.
Caption: General workflow for the synthesis and structural confirmation of a this compound derivative.
By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently determine the precise structure of this compound derivatives, paving the way for their further study and application.
A Comparative Guide to the Performance of 1,4-Dibromooctafluorobutane in Perfluoroalkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks, the introduction of perfluoroalkyl chains is a critical strategy for modulating the physicochemical and biological properties of molecules in pharmaceuticals, agrochemicals, and advanced materials. 1,4-Dibromooctafluorobutane emerges as a key reagent for introducing the versatile -C4F8- moiety. This guide provides an in-depth technical comparison of its performance against its primary alternative, 1,4-diiodooctafluorobutane, in key reaction types, supported by experimental insights and data.
Introduction: The Role of 1,4-Dihalooctafluorobutanes in Synthesis
This compound (Br(CF₂)₄Br) and 1,4-diiodooctafluorobutane (I(CF₂)₄I) are valuable intermediates for the synthesis of a wide array of fluorinated compounds, including polymers, surfactants, and pharmaceutical intermediates.[1][2] Their utility lies in their ability to introduce a linear four-carbon perfluorinated segment, which can significantly enhance properties such as lipophilicity, metabolic stability, and binding affinity.[2] The choice between the dibromo and diiodo analogues is often dictated by the specific reaction type and desired reactivity, a critical decision for optimizing synthetic outcomes.
Comparative Performance in Key Reaction Types
The primary distinction in the reactivity of this compound and its diiodo counterpart lies in the differing carbon-halogen bond strengths. The C-I bond is significantly weaker than the C-Br bond, rendering 1,4-diiodooctafluorobutane the more reactive of the two in both nucleophilic and radical-mediated transformations.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the weaker C-I bond of 1,4-diiodooctafluorobutane leads to a faster reaction rate compared to this compound under similar conditions. The strong electron-withdrawing effect of the perfluoroalkyl chain significantly reduces the electron density on the carbon atoms, making the C-X (X = Br, I) bonds susceptible to nucleophilic attack. However, this effect also strengthens the C-Br bond more than the C-I bond, leading to lower reactivity for the dibromo compound.
Table 1: Hypothetical Comparison of Reactivity in Nucleophilic Substitution
| Feature | This compound | 1,4-Diiodooctafluorobutane | Rationale |
| Relative Reaction Rate | Slower | Faster | Weaker C-I bond leads to a lower activation energy for bond cleavage. |
| Typical Reaction Conditions | Harsher (higher temperatures, longer reaction times) | Milder (lower temperatures, shorter reaction times) | Higher reactivity of the C-I bond allows for less forcing conditions. |
| Leaving Group Ability | Good | Excellent | Iodide is a better leaving group than bromide. |
| Side Reactions | Lower propensity for elimination | Higher propensity for elimination under strongly basic conditions | The more facile cleavage of the C-I bond can sometimes favor elimination pathways. |
Experimental Protocol: Illustrative Nucleophilic Substitution
Objective: To synthesize a bis-ether by reacting 1,4-dihalooctafluorobutane with a sodium phenoxide.
Materials:
-
This compound or 1,4-Diiodooctafluorobutane (1.0 mmol)
-
Sodium phenoxide (2.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add sodium phenoxide and DMF.
-
Stir the mixture until the sodium phenoxide is fully dissolved.
-
Add 1,4-dihalooctafluorobutane to the solution.
-
Heat the reaction mixture to 80 °C (for 1,4-diiodooctafluorobutane) or 120 °C (for this compound) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The reaction with 1,4-diiodooctafluorobutane is expected to proceed to completion in a shorter time and at a lower temperature, resulting in a higher yield of the desired bis-ether compared to the reaction with this compound under identical conditions.
Radical Reactions and Polymerization
In the realm of radical chemistry, particularly in telomerization and controlled radical polymerization, 1,4-diiodooctafluorobutane is often the preferred reagent.[3][4] This is due to the lower bond dissociation energy of the C-I bond, which allows for more efficient generation of the initial perfluoroalkyl radical under thermal or photochemical initiation. This higher efficiency translates to better control over the polymerization process and higher yields of the desired telomers or polymers.
Table 2: Performance Comparison in Radical Reactions
| Feature | This compound | 1,4-Diiodooctafluorobutane | Rationale |
| Radical Initiator Efficiency | Lower | Higher | Weaker C-I bond facilitates homolytic cleavage to form the initial radical. |
| Chain Transfer Constant | Lower | Higher | The more labile C-I bond makes it a more effective chain transfer agent. |
| Control in Polymerization | Less precise | More precise | More efficient initiation and chain transfer lead to better control over polymer molecular weight and dispersity. |
| Reaction Yields | Generally lower | Generally higher | More efficient radical generation and propagation lead to higher product yields. |
Experimental Protocol: Illustrative Radical Addition to an Alkene
Objective: To synthesize a 1:1 adduct of a 1,4-dihalooctafluorobutane and an alkene.
Materials:
-
This compound or 1,4-Diiodooctafluorobutane (1.0 mmol)
-
1-Octene (1.5 mmol)
-
Azobisisobutyronitrile (AIBN) (0.1 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the 1,4-dihalooctafluorobutane, 1-octene, and toluene.
-
Add the radical initiator, AIBN.
-
Seal the tube and heat the mixture at 80 °C for 12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the adduct.
Expected Outcome: The reaction with 1,4-diiodooctafluorobutane is anticipated to give a significantly higher yield of the 1:1 adduct compared to this compound due to the more facile generation of the perfluorobutyl radical.
Visualization of Reaction Pathways
Diagram 1: Nucleophilic Substitution Pathway
Caption: Generalized workflow for nucleophilic substitution on this compound.
Diagram 2: Radical Addition Workflow
Caption: Key steps in the radical addition of 1,4-diiodooctafluorobutane to an alkene.
Conclusion and Recommendations
The choice between this compound and 1,4-diiodooctafluorobutane is a critical consideration in the design of synthetic routes for incorporating the -C4F8- moiety. For applications requiring higher reactivity and milder reaction conditions, such as in many nucleophilic substitution reactions and controlled radical polymerizations, 1,4-diiodooctafluorobutane is generally the superior choice . Its weaker carbon-iodine bond facilitates both heterolytic and homolytic cleavage, leading to faster reactions and higher yields.
However, This compound remains a valuable reagent , particularly in situations where a less reactive substrate is desired to avoid side reactions, or when cost is a primary concern, as bromo-compounds are often less expensive than their iodo-counterparts. Ultimately, the optimal choice will depend on a careful evaluation of the specific reaction, desired outcome, and economic considerations.
References
A Comparative Guide to the Applications of 1,4-Dibromooctafluorobutane in Scientific Research and Development
For Researchers, Scientists, and Drug Development Professionals
1,4-Dibromooctafluorobutane [Br(CF₂)₄Br] is a valuable fluorinated building block in organic synthesis and materials science. Its rigid, electron-deficient octafluorobutane backbone and terminal bromine atoms make it a versatile reagent for introducing perfluorinated segments into a variety of molecular architectures. This guide provides a comparative overview of its primary applications, performance against alternative reagents, and detailed experimental protocols for its use.
Incorporation of Perfluorinated Spacers in Polymers
One of the primary applications of this compound is as a chain extender or cross-linking agent in the synthesis of fluorinated polymers. The incorporation of the -(CF₂)₄- moiety can significantly enhance the thermal stability, chemical resistance, and hydrophobicity of polymers, making them suitable for high-performance applications.
Comparison with Alternative Perfluoroalkylating Agents
| Reagent | Typical Application | Advantages | Disadvantages |
| This compound | Chain extension in polyurethanes and other condensation polymers. | Provides a linear and rigid perfluorinated segment. Good thermal stability. | Lower reactivity compared to its diiodo- analogue. Requires forcing conditions for some nucleophilic substitutions. |
| 1,4-Diiodooctafluorobutane | Similar to the dibromo- analogue, but also used in radical reactions. | Higher reactivity of the C-I bond allows for milder reaction conditions. Can be used in a wider range of reactions. | More expensive and potentially less stable than the dibromo- analogue. |
| Perfluoroadipoyl Chloride | Synthesis of fluorinated polyesters and polyamides. | Highly reactive, leading to high yields and rapid polymerization. | The resulting ester or amide linkages may be less thermally and chemically stable than the ether or alkyl linkages formed from dihaloalkanes. |
| Decafluorobiphenyl | Introduction of rigid, aromatic perfluorinated units. | Creates highly rigid and thermally stable polymers. | Limited flexibility in the polymer backbone. Different chemical properties compared to a linear perfluoroalkane chain. |
Experimental Protocol: Synthesis of a Fluorinated Polyurethane
This protocol describes a general procedure for the synthesis of a polyurethane using this compound as a chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add PTMEG and MDI in a 1:2 molar ratio.
-
Heat the mixture to 80°C and stir for 2 hours under a nitrogen atmosphere to form the prepolymer.
-
Cool the prepolymer to 40°C and add anhydrous DMF to dissolve it.
-
In a separate flask, dissolve this compound (1 equivalent with respect to the remaining isocyanate groups) in anhydrous DMF.
-
Slowly add the this compound solution to the prepolymer solution, followed by the addition of a catalytic amount of DBTDL.
-
Stir the reaction mixture at 60°C for 4 hours.
-
Pour the viscous solution into a Teflon mold and cure at 80°C for 24 hours to obtain the polyurethane film.
Synthesis of Fluorinated Heterocyclic Compounds
This compound can be used to synthesize fluorinated heterocyclic compounds through cyclization reactions with various nucleophiles. The electron-withdrawing nature of the perfluorinated chain can influence the reactivity and the properties of the resulting heterocycles.
Comparison with Non-Fluorinated Analogue
| Feature | This compound | 1,4-Dibromobutane |
| Reactivity | The C-Br bonds are less reactive due to the strong inductive effect of the fluorine atoms. | The C-Br bonds are more susceptible to nucleophilic attack. |
| Reaction Conditions | Often requires stronger nucleophiles, higher temperatures, or longer reaction times. | Reacts under milder conditions with a wider range of nucleophiles. |
| Properties of Products | The resulting heterocycles exhibit increased lipophilicity, metabolic stability, and altered pKa due to the fluorine atoms. | Standard hydrocarbon-based heterocycles. |
Experimental Protocol: Synthesis of a Perfluorinated Thiophene Analogue
This protocol outlines a hypothetical synthesis of a perfluorinated thiophene analogue.
Materials:
-
This compound
-
Sodium sulfide (Na₂S)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous sodium sulfide.
-
Add anhydrous DMSO to the flask and stir the suspension.
-
Slowly add this compound to the suspension at room temperature.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Use in Medicinal Chemistry and Drug Development
The introduction of a perfluorinated moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. The octafluorobutane segment can enhance metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups.
Safety Operating Guide
Proper Disposal of 1,4-Dibromooctafluorobutane: A Guide for Laboratory Professionals
The safe handling and disposal of 1,4-Dibromooctafluorobutane are critical for ensuring a secure laboratory environment and minimizing environmental impact. This halogenated compound requires careful management as a hazardous waste. This guide provides essential safety and logistical information for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This substance is known to cause skin and serious eye irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the compound before handling.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[3]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Quantitative Data for this compound
While specific disposal concentration limits are determined by local regulations, the following physical and chemical properties are essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C4Br2F8 |
| Molecular Weight | 359.84 g/mol [1] |
| Appearance | No information available |
| Flash Point | No information available[4] |
| Autoignition Temperature | No information available[4] |
Step-by-Step Disposal Procedures
This compound should be treated as a halogenated organic waste.[5] Do not dispose of it down the drain or through evaporation.[6]
-
Segregation:
-
Collect this compound waste in a dedicated, leak-proof, and compatible container.[3][6] Polyethylene containers are often suitable.[6]
-
Do not mix with other waste streams, especially incompatible materials such as acids, bases, metals, and oxidizing agents, unless specifically instructed by your institution's environmental health and safety (EHS) office.[3][6]
-
-
Labeling:
-
Storage:
-
Professional Disposal:
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: For small spills, absorb the material with an inert dry material (e.g., vermiculite, sand) and place it in an appropriate, sealed waste disposal container.[4][8]
-
Decontaminate: Clean the spill area thoroughly.[3]
-
Report: Report the spill to your institution's EHS office.
Experimental Protocols
Currently, there are no standard, widely cited experimental protocols for the neutralization of this compound in a laboratory setting prior to disposal. The recommended procedure is to collect it as halogenated waste for professional disposal.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of 1,4-Dibromooctafluorobutane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with 1,4-Dibromooctafluorobutane, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on established safety guidelines for halogenated hydrocarbons.[1][2][3][4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).[1][6][7] | To prevent skin contact, as this compound is classified as a skin irritant.[6][8][9][10] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][8][9] | To protect against splashes and vapors, as the compound is a serious eye irritant.[6][9][10] |
| Skin and Body Protection | A fully buttoned laboratory coat or chemical-resistant apron.[1][3] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area is crucial.[6][9] If ventilation is inadequate or for large spills, a NIOSH-certified respirator with appropriate cartridges for organic vapors should be used.[7][9] | To prevent inhalation of vapors, which may cause respiratory irritation.[6][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical to minimize exposure and ensure safety.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[8][9] All personnel involved must be trained on the specific hazards of this compound.
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6][9]
-
Handling :
-
Spill Response :
-
In case of a spill, immediately evacuate the area and alert others.
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[6]
-
Collect the absorbed material into a suitable, labeled container for disposal.[6][8]
-
Ventilate the area thoroughly after cleanup.
-
For large spills, contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Waste Collection :
-
Disposal Procedure :
-
Disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for proper disposal.
-
Do not dispose of this chemical down the drain or in regular trash.[6][7]
-
Logical Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE) when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. This compound | C4Br2F8 | CID 2736783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
